molecular formula C7H5ClFNO3 B1362325 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene CAS No. 84478-76-2

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Cat. No.: B1362325
CAS No.: 84478-76-2
M. Wt: 205.57 g/mol
InChI Key: CRONHBXGPYQWHX-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C7H5ClFNO3 and its molecular weight is 205.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5-fluoro-2-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRONHBXGPYQWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058703
Record name 2-Chloro-4-fluoro-5-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84478-76-2
Record name 2-Chloro-4-fluoro-5-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 84478-76-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene, a key chemical intermediate. Due to the limited availability of detailed experimental protocols in publicly accessible literature, this guide combines verified data with representative methodologies derived from established chemical principles for the synthesis of structurally related compounds.

Chemical and Physical Properties

This compound is a polysubstituted aromatic compound. Its structure, featuring chloro, fluoro, methoxy, and nitro functional groups, makes it a versatile building block in organic synthesis. The interplay of these electron-withdrawing and -donating groups on the benzene ring dictates its reactivity, particularly in nucleophilic aromatic substitution reactions.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅ClFNO₃[1][2]
Molecular Weight 205.57 g/mol [1][2]
CAS Number 84478-76-2[1][2]
Appearance Solid (form)
Melting Point 72-75 °C[3]
Boiling Point 307.9 °C at 760 mmHg[3]
Density 1.453 g/cm³[3]
Flash Point 140 °C[3]
InChI Key CRONHBXGPYQWHX-UHFFFAOYSA-N
SMILES COc1cc(c(F)cc1Cl)--INVALID-LINK--=O[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The logical synthetic route would start from 2-chloro-4-fluoroanisole, followed by nitration. The directing effects of the methoxy, chloro, and fluoro groups will influence the position of the incoming nitro group.

G cluster_0 Proposed Synthesis of this compound 2_Chloro_4_fluoroanisole 2-Chloro-4-fluoroanisole Target_Compound This compound 2_Chloro_4_fluoroanisole->Target_Compound Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Target_Compound

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol: Nitration of 2-Chloro-4-fluoroanisole

Disclaimer: The following protocol is a representative example based on general nitration procedures for similar aromatic compounds and has not been directly extracted from a published synthesis of the target molecule. Researchers should conduct their own optimization and safety assessments.

Materials:

  • 2-Chloro-4-fluoroanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a pre-cooled volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Reaction: To a solution of 2-chloro-4-fluoroanisole in a suitable solvent like dichloromethane, slowly add the prepared nitrating mixture dropwise, ensuring the reaction temperature is maintained between 0 and 5 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its functional groups provide multiple reaction sites for further chemical transformations.

  • Pharmaceutical Synthesis: The nitro group can be reduced to an amine, which is a common precursor for the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and receptor ligands. The halogen substituents can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce further molecular diversity.

  • Agrochemical Development: Similar to its role in pharmaceuticals, this compound serves as a building block for novel pesticides and herbicides.[3]

  • Dye and Pigment Industry: The chromophoric nitro group and the potential for modification of the aromatic ring make it a useful intermediate in the production of dyes and pigments.[3]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: Hazard and Safety Information

Hazard StatementPrecautionary StatementSource
Toxic if swallowed.Do not breathe dust/fume/gas/mist/vapors/spray.
Causes severe skin burns and eye damage.Wash skin thoroughly after handling.
Wear protective gloves/protective clothing/eye protection/face protection.
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are not consistently available in the public domain. Chemical suppliers may provide this information upon request with a purchase. Computational predictions for its mass spectrometry adducts are available.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. While detailed experimental data is sparse in publicly available literature, its chemical properties and likely synthetic routes can be inferred from existing chemical knowledge. As with any chemical reagent, proper safety protocols must be strictly followed during its handling and use. Further research into the applications and reaction pathways of this compound could unveil new opportunities in various fields of chemical science.

References

physical and chemical properties of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is a halogenated and nitrated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its substituted benzene ring structure makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data to support its use in research and development.

Chemical and Physical Properties

Table 1: General and Chemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 84478-76-2PubChem[1]
Molecular Formula C₇H₅ClFNO₃PubChem[1]
Molecular Weight 205.57 g/mol PubChem[1]
Canonical SMILES COC1=C(C=C(C(=C1)--INVALID-LINK--[O-])F)ClPubChem[1]
InChI Key CRONHBXGPYQWHX-UHFFFAOYSA-NPubChem[1]
Appearance Solid (form)Sigma-Aldrich

Table 2: Computed Physical Properties

PropertyValueSource
XLogP3 2.5PubChem[1]
Topological Polar Surface Area 65.9 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]

Note: Experimental values for melting point, boiling point, and solubility are not currently available in the searched databases. These would need to be determined experimentally.

Reactivity and Stability

The reactivity of this compound is dictated by the interplay of its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing a variety of functional groups. The chlorine and fluorine atoms can act as leaving groups in SNAr reactions. The methoxy group is electron-donating and can influence the regioselectivity of reactions.

Information on the specific stability of this compound is limited, but related nitroaromatic compounds are generally stable under standard laboratory conditions. However, they can be sensitive to heat, shock, and strong reducing agents.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a plausible synthetic route can be inferred from the synthesis of analogous compounds. A potential method would be the nitration of 1-chloro-5-fluoro-2-methoxybenzene.

Proposed Synthesis of this compound

The following is a proposed experimental protocol based on the synthesis of a structurally similar compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene.[2] This protocol should be considered a starting point and may require optimization.

dot

Caption: Proposed workflow for the synthesis of this compound.

Materials:

  • 1-Chloro-5-fluoro-2-methoxybenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled water

  • Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 1-chloro-5-fluoro-2-methoxybenzene to the cooled sulfuric acid with stirring.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

dot

Analytical_Workflow Product Synthesized Product NMR NMR Spectroscopy (1H, 13C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Purity Purity Analysis (e.g., HPLC, GC) Product->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Determination Purity Determination Purity->Purity_Determination

Caption: Standard analytical workflow for the characterization of the synthesized product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methoxy group protons, with coupling patterns influenced by the chlorine and fluorine substituents. The ¹³C NMR would show distinct signals for each carbon atom.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C-Cl, C-F, C-O, and NO₂ functional groups.

Note: As of the last update, specific spectral data (¹H NMR, ¹³C NMR, Mass Spectrum) for this compound is not publicly available.

Safety and Handling

Based on the GHS information provided for this compound, it should be handled with extreme care.[1]

Hazard Statements:

  • Toxic if swallowed.[1]

  • Harmful in contact with skin.[1]

  • Causes severe skin burns and eye damage.[1]

  • Causes serious eye irritation.[1]

  • Harmful if inhaled.[1]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Do not breathe dust/fume/gas/mist/vapors/spray.

  • Wash hands thoroughly after handling.

  • Store in a well-ventilated place. Keep container tightly closed.

Potential Applications and Future Research

Given its structure, this compound is a promising building block for the synthesis of various target molecules in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites allows for diverse chemical modifications.

Future research should focus on:

  • Experimental determination of its physical properties (melting point, boiling point, solubility).

  • Development and optimization of a reliable synthetic protocol.

  • Full analytical characterization, including the publication of its spectral data.

  • Exploration of its reactivity in various chemical transformations.

  • Investigation of its potential biological activities.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate. This guide has summarized the currently available information on its physical and chemical properties, proposed a potential synthetic route, and highlighted the necessary safety precautions. Further experimental investigation is required to fully characterize this compound and unlock its potential for various applications.

References

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene, including its molecular formula and weight. It also outlines a general experimental protocol for its synthesis based on established chemical reactions for analogous compounds.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₅ClFNO₃[1][2]
Molecular Weight 205.57 g/mol [1][2]
Appearance Solid[2]

Physicochemical Properties and Identifiers

PropertyValue
InChI 1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3[1][2]
InChI Key CRONHBXGPYQWHX-UHFFFAOYSA-N[1][2]
SMILES String COc1cc(c(F)cc1Cl)--INVALID-LINK--=O[2]
PubChem Substance ID 329788230[1][2]
MDL Number MFCD03425810[1][2]

Experimental Protocols

General Synthetic Procedure (Hypothetical):

A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution, specifically nitration.

  • Preparation of the Nitrating Agent: A solution of a nitrating agent, such as nitric acid, is typically prepared, often in the presence of a stronger acid like sulfuric acid to form the nitronium ion (NO₂⁺), which is the active electrophile.

  • Nitration Reaction: The precursor, 1-chloro-5-fluoro-2-methoxybenzene, would be dissolved in a suitable solvent. The nitrating agent is then added dropwise to the solution, usually at a controlled, low temperature to manage the exothermic nature of the reaction and to control regioselectivity.

  • Reaction Monitoring and Work-up: The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC). Once the reaction is complete, the mixture is typically poured into ice water to quench the reaction and precipitate the crude product.

  • Purification: The crude product can then be purified by recrystallization from an appropriate solvent to yield the final this compound.

Characterization of the synthesized compound would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Mandatory Visualization

The following diagram illustrates a plausible synthetic pathway for this compound.

G Plausible Synthetic Pathway for this compound cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product A 1-Chloro-5-fluoro-2-methoxybenzene B Nitration A->B HNO₃, H₂SO₄ C This compound B->C Electrophilic Aromatic Substitution

Caption: Synthetic pathway of this compound.

References

A Comprehensive Technical Guide to 2-Chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed overview of 2-chloro-5-nitrobenzoic acid, a pivotal chemical intermediate. The user-provided molecular formula, C7H5ClFNO3, appears to contain a typographical error. Based on extensive chemical literature and databases, the correct and widely referenced compound with a closely related structure is 2-chloro-5-nitrobenzoic acid, with the molecular formula C7H4ClNO4. Its IUPAC name is 2-chloro-5-nitrobenzoic acid[1]. This document will focus on this compound, elucidating its physicochemical properties, synthesis protocols, and its significant applications in drug development, agrochemical synthesis, and material science. It serves as a critical resource for professionals engaged in organic synthesis and pharmaceutical research.

Physicochemical Properties

2-Chloro-5-nitrobenzoic acid is a pale yellow crystalline solid at room temperature[2]. It is characterized by the presence of a carboxylic acid, a chloro, and a nitro functional group on a benzene ring, which imparts its versatile reactivity[3]. Its stability is generally good under normal conditions, though it can degrade upon exposure to strong acids, bases, light, or heat[2].

Table 1: Physicochemical Data for 2-Chloro-5-nitrobenzoic Acid

PropertyValueSource(s)
IUPAC Name 2-chloro-5-nitrobenzoic acid[1]
Molecular Formula C7H4ClNO4[1][2][4]
Molecular Weight 201.56 g/mol [1][4]
CAS Number 2516-96-3[4]
Appearance Pale yellow to off-white crystalline powder[2][4][5]
Melting Point 162 - 168 °C[4]
Solubility Soluble in water, ethanol, and acetone[2]
pKa 2.8[2]
Purity (Typical) ≥ 99.5% (HPLC)[4]
Storage Conditions Room Temperature, sealed in a dry environment[4][5]

Synthesis and Experimental Protocols

The most prevalent industrial method for synthesizing 2-chloro-5-nitrobenzoic acid is through the nitration of o-chlorobenzoic acid. This method, however, often produces the 2-chloro-3-nitrobenzoic acid isomer as a significant byproduct, necessitating robust purification protocols to achieve high purity for pharmaceutical applications[6][7].

Experimental Protocol 1: Synthesis via Nitration of o-Chlorobenzoic Acid

This protocol is adapted from established laboratory procedures[8].

  • Reaction Setup: In a flask suitable for reactions below 0°C, stir 32 grams of pure o-chlorobenzoic acid with 160 grams of 100% sulfuric acid.

  • Cooling: Cool the mixture to below 0°C using an ice-salt bath.

  • Nitration: Prepare a nitrating mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid. Add this mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature is maintained below 0°C.

  • Reaction Progression: Towards the end of the addition, the 2-chloro-5-nitrobenzoic acid product will begin to separate. Allow the mixture to stand at room temperature for 10-12 hours.

  • Precipitation: Gently heat the mixture to 60°C, and then pour it over 400 grams of ice.

  • Isolation: The crude 2-chloro-5-nitrobenzoic acid will precipitate. Collect the solid by filtration.

  • Initial Purification: To remove unreacted o-chlorobenzoic acid, the product should be recrystallized, preferably twice, from 1 liter of boiling water[8]. A yield of approximately 92% can be achieved[8].

Experimental Protocol 2: High-Purity Purification

To separate the desired 5-nitro isomer from the 3-nitro isomer, a pH-based purification method is employed[6][7].

  • Alkaline Dissolution: Transfer the crude product to a reactor and add 3.5 times its weight in water. Heat the stirred mixture to 60°C.

  • pH Adjustment: Gradually add a liquid alkali (e.g., NaOH solution) until the pH of the solution reaches 7.5. This dissolves the acidic isomers, forming their sodium salts[6][7].

  • Decolorization & Filtration: Add activated carbon to the solution for decolorization and then filter to remove impurities.

  • Acid Precipitation: Transfer the filtrate to a new reactor. Gradually add a 50% nitric acid solution until the pH reaches 2. Heat the mixture to boiling for at least 1 hour, then allow it to cool naturally to 38°C.

  • Final Product Isolation: The 2-chloro-5-nitrobenzoic acid will precipitate selectively. Collect the high-purity product (≥99.5%) via centrifugation, wash with water, and dry under vacuum[6].

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A o-Chlorobenzoic Acid + Concentrated H2SO4 C Nitration Reaction (<0°C) A->C B Nitrating Mixture (HNO3 + H2SO4) B->C D Ice Quenching & Precipitation C->D E Crude Product (5-nitro and 3-nitro isomers) D->E F Alkaline Dissolution (pH 7.5) E->F Purification Input G Acid Precipitation (pH 2) F->G H High-Purity Product (≥99.5% 2-chloro-5-nitrobenzoic acid) G->H

Caption: Workflow for the synthesis and purification of 2-chloro-5-nitrobenzoic acid.

Applications in Research and Drug Development

The trifunctional nature of 2-chloro-5-nitrobenzoic acid makes it a highly versatile building block in organic synthesis[3]. Its predictable reactivity in electrophilic and nucleophilic substitution reactions allows for the rational design of complex molecular targets[3].

  • Pharmaceutical Intermediate: It is a crucial precursor in the synthesis of numerous active pharmaceutical ingredients (APIs)[9]. It is notably used in the production of anti-inflammatory drugs, analgesics, and as an intermediate for the antibacterial agent Chlorquinaldol and the herbicide Butafenacil[2][4][10].

  • Drug Discovery Building Block: Researchers utilize this compound to synthesize novel molecules with potential therapeutic activity. Applications include the development of:

    • LSD1 Inhibitors: Substituted phenyl oxazoles derived from this acid have shown activity as novel inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in oncology[5].

    • Cathepsin L Inhibitors: It serves as a starting material for the synthesis of cathepsin L inhibitors, which have therapeutic potential in cancer and other diseases[5].

    • Antibacterial Agents: Recent studies have demonstrated that derivatives of 2-chloro-5-nitrobenzoic acid exhibit significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA)[11].

  • Agrochemicals and Materials: Beyond pharmaceuticals, it is used to create effective pesticides and herbicides[4][9]. It also finds use in producing specialty polymers and coatings with enhanced durability[4].

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_other Other Applications A 2-Chloro-5-nitrobenzoic Acid (C7H4ClNO4) B LSD1 Inhibitors (Anticancer) A->B C Cathepsin L Inhibitors (Anticancer) A->C D Novel Antibacterials (Anti-MRSA) A->D E Chlorquinaldol (Antibacterial) A->E F Herbicides (e.g., Butafenacil) A->F G Pesticides A->G H Dyes & Pigments A->H I Specialty Polymers A->I

Caption: Applications of 2-chloro-5-nitrobenzoic acid as a versatile chemical precursor.

Biological Activity and Targeted Pathways

While 2-chloro-5-nitrobenzoic acid itself shows moderate antibacterial activity, its derivatives have demonstrated significant potential[11]. A 2024 study highlighted a methylethanolammonium salt derivative with broad-spectrum antibacterial action and a potassium coordination polymer derivative with selective and potent activity against MRSA[11].

Table 2: Antibacterial Activity of 2-Chloro-5-nitrobenzoic Acid (2Cl5NBH)

Bacterial StrainActivity LevelZone of Inhibition (mm)Source
S. aureus ATCC 25923Moderate14 - 15[11]
E. coli ATCC 25922Moderate14 - 15[11]
Targeted Pathways in Drug Development

Derivatives of 2-chloro-5-nitrobenzoic acid have been designed to interact with specific biological targets implicated in disease. This targeted approach is central to modern drug discovery.

G cluster_targets Molecular Targets cluster_outcomes Therapeutic Outcomes A 2-Chloro-5-nitrobenzoic Acid Derivatives B Inhibition A->B C LSD1 Enzyme B->C D Cathepsin L Enzyme B->D E Bacterial Cell Wall / Membrane Synthesis B->E F Antiproliferative Activity (Cancer) C->F G Inhibition of Proteolysis (Cancer, etc.) D->G H Antibacterial Activity (Infectious Disease) E->H

Caption: Logical relationship of compound derivatives, their targets, and outcomes.
Experimental Protocol 3: Antibacterial Susceptibility Testing (Zone of Inhibition)

This is a generalized protocol for assessing antibacterial activity based on standard methods[11].

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the bacterial inoculum over the entire surface of the agar plates.

  • Compound Application: Aseptically place sterile paper discs impregnated with known concentrations of the test compound (e.g., 2-chloro-5-nitrobenzoic acid dissolved in a suitable solvent like DMSO) onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disc where bacterial growth is prevented. The size of the zone correlates with the compound's antibacterial potency.

Conclusion

2-Chloro-5-nitrobenzoic acid is a cornerstone intermediate in the chemical and pharmaceutical industries. Its well-defined physicochemical properties and established synthesis routes make it a reliable and cost-effective starting material. For researchers in drug development, its true value lies in its role as a versatile scaffold for creating novel therapeutic agents, from targeted anticancer molecules to next-generation antibiotics capable of combating resistant pathogens. This guide provides the foundational technical knowledge required to effectively utilize this compound in advanced research and development settings.

References

Navigating the Solubility Landscape of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing a framework for solubility determination, including detailed experimental protocols and illustrative data. This guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and pharmaceutical development.

Core Concepts in Solubility

The solubility of a solid crystalline compound, such as this compound, in an organic solvent is a critical physicochemical parameter. It is defined as the maximum concentration of the solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. This equilibrium is governed by the principle of "like dissolves like," where the polarity and hydrogen bonding capabilities of both the solute and the solvent play a crucial role. The presence of polar functional groups like the nitro group (-NO2), and halogen atoms (Cl and F), alongside a methoxy group (-OCH3) on the benzene ring of this compound, suggests a degree of polarity. Therefore, it is anticipated to exhibit higher solubility in polar aprotic or moderately polar organic solvents.

Quantitative Solubility Data

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Acetone25ValueValue
Acetonitrile25ValueValue
Dichloromethane25ValueValue
Ethyl Acetate25ValueValue
Methanol25ValueValue
Tetrahydrofuran25ValueValue
Toluene25ValueValue

Note: The values in this table are for illustrative purposes only and must be determined experimentally. A safety data sheet for the related compound 2-Chloro-5-nitroanisole indicates solubility in Chloroform and Ethyl Acetate, suggesting these may be suitable starting points for experimental investigation.[1]

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a crystalline solid is the shake-flask method.[2] This procedure involves equilibrating an excess amount of the solid with the solvent of interest at a constant temperature.

Materials and Equipment:

  • This compound (crystalline solid, purity >99%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2] The temperature should be precisely controlled.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: From the determined concentration and the dilution factor, calculate the solubility of the compound in the original solvent. Express the solubility in desired units (e.g., g/100 mL, mol/L).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess solute B Add known volume of solvent A->B Combine in vial C Agitate at constant T (24-72 hours) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate Solubility G->H

Caption: General workflow for determining the solubility of a solid in an organic solvent.

References

Commercial Sourcing and Synthetic Applications of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic utility of the chemical intermediate, 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (CAS Number: 84478-76-2). This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in nucleophilic aromatic substitution reactions to construct complex molecular architectures.

Physicochemical Properties

PropertyValue
CAS Number 84478-76-2
Molecular Formula C₇H₅ClFNO₃
Molecular Weight 205.57 g/mol [1]
Appearance Solid
Melting Point 72-75 °C
Boiling Point 307.9 °C at 760 mmHg
Flash Point 140 °C
Density 1.453 g/cm³

Commercial Suppliers

This compound is available from a range of commercial suppliers. Purity levels and available quantities vary, and it is recommended to request a certificate of analysis for lot-specific data.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichAldrichCPRNot specifiedInquire
Santa Cruz Biotechnologysc-280007Not specifiedInquire
AChemBlockS8852995%[2]Inquire
BLDpharmBD140356Not specifiedInquire

Synthetic Applications and Experimental Protocols

This compound is an activated aryl halide, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group strongly activates the benzene ring towards attack by nucleophiles, facilitating the displacement of the chloro or fluoro substituents. The methoxy group also influences the regioselectivity of these reactions.

A common application of this compound is in the synthesis of substituted anilines and other heterocyclic systems, which are key pharmacophores in many drug candidates. The following is a representative experimental protocol for a generic SNAr reaction.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is an illustrative example of a typical nucleophilic aromatic substitution reaction using this compound. The specific nucleophile, solvent, base, and reaction conditions should be optimized for the desired transformation.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Triethylamine (Et₃N))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the nucleophile (1.0-1.5 eq) to the solution.

  • Add the base (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired substituted product.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical synthetic project involving this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Procure Starting Material (this compound) reagents Select Nucleophile, Solvent, and Base start->reagents setup Assemble Reaction Apparatus (Inert Atmosphere) reagents->setup addition Add Reagents setup->addition heating Heat and Stir addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purify Product (Chromatography/Recrystallization) concentration->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end Final Product characterization->end logical_relationship start Project Goal: Synthesize Target Molecule intermediate Key Intermediate: This compound start->intermediate reaction_type Reaction Type: Nucleophilic Aromatic Substitution (SNAr) intermediate->reaction_type nucleophile Choice of Nucleophile (Amine, Alcohol, Thiol, etc.) reaction_type->nucleophile conditions Optimization of Reaction Conditions (Solvent, Base, Temperature) reaction_type->conditions product Desired Substituted Product nucleophile->product conditions->product application Further Synthetic Steps or Biological Evaluation product->application

References

An In-depth Technical Guide to the Synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthesis route for 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene, a halogenated nitroaromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The proposed synthesis leverages a nucleophilic aromatic substitution (SNAr) reaction, a robust and well-established method in organic chemistry.

Proposed Synthesis Route: Nucleophilic Aromatic Substitution

The recommended synthetic pathway to this compound involves the reaction of a commercially available starting material, 4-chloro-2-fluoro-1-nitrobenzene, with sodium methoxide. In this reaction, the methoxide ion acts as a nucleophile, displacing the fluoride at the C2 position of the benzene ring.

The rationale for this approach is based on the electronic properties of the starting material. The nitro group (-NO₂) is a potent electron-withdrawing group, which strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine atom at the C2 position is ortho to the nitro group, making it an excellent leaving group in an SNAr reaction. The presence of the chloro group at the C4 position further influences the electronic nature of the ring.

An alternative pathway, the nitration of 4-chloro-1-fluoro-2-methoxybenzene, is considered less favorable. The methoxy group is a strong ortho-, para-directing group. With the para position occupied by a chlorine atom, nitration would likely occur at one of the ortho positions, leading to an undesired regioisomer.

Data Summary

The following table summarizes the key physical and chemical properties of the starting material and the final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Chloro-2-fluoro-1-nitrobenzene700-37-8C₆H₃ClFNO₂175.54Pale yellow solid
Sodium Methoxide124-41-4CH₃NaO54.02White powder
This compound84478-76-2C₇H₅ClFNO₃205.57Solid (form may vary)[1]

Experimental Protocol

The following is a generalized experimental protocol based on established principles of nucleophilic aromatic substitution reactions. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 4-Chloro-2-fluoro-1-nitrobenzene

  • Sodium methoxide

  • Anhydrous methanol

  • Dichloromethane (or other suitable organic solvent)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-fluoro-1-nitrobenzene (1.0 eq) in anhydrous methanol.

  • Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.0-1.2 eq) portion-wise at room temperature. Caution: Sodium methoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by techniques such as recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or column chromatography on silica gel.

Visualizing the Synthesis Pathway

The following diagrams illustrate the proposed synthesis route and the logical workflow of the experimental procedure.

Synthesis_Pathway 4-Chloro-2-fluoro-1-nitrobenzene 4-Chloro-2-fluoro-1-nitrobenzene This compound This compound 4-Chloro-2-fluoro-1-nitrobenzene->this compound  Sodium Methoxide (NaOMe)    Methanol (MeOH), Reflux  

Caption: Proposed synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Starting Material B Add Sodium Methoxide A->B C Reflux Reaction Mixture B->C D Quench Reaction C->D E Extraction D->E F Washing E->F G Drying & Concentration F->G H Purification G->H

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Structural Analogues of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitroaromatic compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide focuses on the structural analogues of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene, a scaffold with significant potential for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, physicochemical properties, and reported biological activities of this class of compounds, with a particular emphasis on their potential as antimicrobial and anticancer agents. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of synthetic pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, have long been recognized for their diverse biological activities. The electronic properties conferred by the nitro group, coupled with the effects of other substituents on the aromatic ring, can be fine-tuned to achieve desired pharmacological profiles. The core structure of this compound presents a unique combination of electron-withdrawing (nitro, chloro, fluoro) and electron-donating (methoxy) groups, suggesting a complex interplay of electronic and steric factors that can influence its interactions with biological targets.

This guide aims to consolidate the available scientific information on the structural analogues of this core molecule, providing a valuable resource for researchers engaged in the design and synthesis of novel bioactive compounds.

Physicochemical Properties of the Core Structure

A foundational understanding of the physicochemical properties of the parent compound, this compound, is crucial for the rational design of its analogues.

PropertyValue
Molecular Formula C₇H₅ClFNO₃
Molecular Weight 205.57 g/mol
CAS Number 84478-76-2
IUPAC Name This compound
Synonyms 2-Chloro-4-fluoro-5-nitroanisole

Table 1: Physicochemical properties of this compound.[1]

Synthesis of Structural Analogues

The synthesis of structural analogues of this compound can be approached through various synthetic strategies. A key precursor for a subset of these analogues is 2-chloro-4-fluoro-5-nitrobenzoic acid. The synthesis of this important intermediate has been described in the patent literature, providing a viable starting point for further derivatization.

General Synthetic Workflow

A plausible synthetic pathway to generate analogues of this compound could involve the initial synthesis of a substituted nitrobenzene core, followed by functional group interconversions to introduce the desired chloro, fluoro, and alkoxy substituents.

SynthesisWorkflow Start Starting Material (e.g., Substituted Aniline) Step1 Nitration Start->Step1 Step2 Halogenation (Chlorination/Fluorination) Step1->Step2 Step3 Alkoxylation/ Functional Group Interconversion Step2->Step3 Product Target Analogues Step3->Product

Caption: A generalized workflow for the synthesis of this compound analogues.

Experimental Protocol: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid

The synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, a potential precursor, can be achieved through a multi-step process starting from 2-chloro-4-fluorotoluene. This involves photochlorination to form 2-chloro-4-fluorobenzylidene dichloride, followed by mixed acid nitration, and subsequent hydrolysis-oxidation to yield the desired product.

Biological Activities of Structural Analogues

While specific biological data for a comprehensive library of this compound analogues is not extensively available in the public domain, the broader class of substituted nitroaromatic compounds has been widely investigated for various therapeutic applications. The insights from these studies can guide the exploration of the biological potential of this specific scaffold.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to generate reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and DNA damage.

Studies on related structures, such as 4-nitroso and 4-diazopyrazole derivatives, have demonstrated that the presence of a nitro or a precursor group can confer significant growth inhibitory activity against a range of bacteria and fungi.[2] For instance, certain 1-methylpyrazole derivatives have shown larger inhibition zones in antimicrobial tests compared to their 1-phenyl counterparts.[2]

Table 2: Antimicrobial Activity of Related Nitroaromatic Compounds

Compound ClassTarget OrganismsActivity Range
4-Nitroso- and 4-Diazopyrazole DerivativesCandida albicans, Candida tropicalis, Saccharomyces cerevisiae, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosaVaried, with 1-methylpyrazole derivatives showing greater inhibition.[2]
Piperidin-4-one Thiosemicarbazone DerivativesStaphylococcus aureus, E. coli, Bacillus subtilis, M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansGood activity compared to standard drugs like ampicillin.
4-[4-(benzylamino)butoxy]-9H-carbazole DerivativesGram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli, P. aeruginosa), Fungi (C. albicans, A. flavus)Effective inhibition of Gram-positive bacteria growth.[3]
Anticancer Activity

The potential of nitroaromatic compounds as anticancer agents is an active area of research. The hypoxic environment often found in solid tumors can facilitate the reductive activation of nitro compounds by tumor-specific reductases, leading to the generation of cytotoxic species that selectively target cancer cells.

For example, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which share the chloro and nitro-substituted phenyl moiety, have been synthesized and evaluated for their anticancer activity.[4] One of the lead compounds from this series demonstrated potent antimitotic activity with mean GI50 and TGI values of 1.57 µM and 13.3 µM, respectively, against a panel of 60 human cancer cell lines.[4] Another study on pyranopyridine derivatives also highlighted the anticancer potential of compounds bearing a chloro-substituted aromatic ring.

Table 3: Anticancer Activity of Related Chloro and Nitro-Substituted Compounds

Compound ClassCancer Cell LinesKey Findings
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinonesNCI-60 panel, AGS, DLD-1, MCF-7, MDA-MB-231High antimitotic activity with GI50 values in the low micromolar range.[4]
2-substituted pyranopyridine derivativesHep-G2, MCF-7, Caco-2, HCT116Some derivatives exhibited more potent anticancer activity than the reference drug doxorubicin.[5]
Thiazolo[4,5-d]pyrimidine derivativesA375, C32, DU145, MCF-7/WT7-Chloro substituted derivatives showed increased activity compared to 7-oxo derivatives.[6]
Quinazoline-based pyrimidodiazepinesNCI-60 panelA quinazoline-chalcone derivative displayed high antiproliferative activity with GI50 values between 0.622–1.81 μM.[7]
Enzyme Inhibition

The specific substitution pattern of this compound suggests its potential as an enzyme inhibitor. The fluoro and chloro groups can modulate the electronic properties and binding interactions of the molecule within an enzyme's active site.

While direct enzyme inhibition data for this specific scaffold is scarce, related studies on fluorinated compounds highlight their potential as enzyme inhibitors.[8] For instance, 1,2,4-triazole bearing azinane analogues have been synthesized and shown to be effective inhibitors of acetylcholinesterase (AChE), α-glucosidase, and other enzymes.[9] Furthermore, S-nitrosoglutathione reductase (GSNOR) inhibitors containing a 2-chloro-biphenyl moiety have been identified with nanomolar potency.[10]

Structure-Activity Relationships (SAR)

Although a comprehensive SAR study on a dedicated library of this compound analogues is yet to be published, some general principles can be inferred from the existing literature on related compounds.

SAR cluster_0 Core Scaffold: this compound R1 Position 1: Chloro (Modulates lipophilicity and electronic properties) Activity Biological Activity (Antimicrobial, Anticancer, Enzyme Inhibition) R1->Activity R2 Position 2: Methoxy (Influences conformation and solubility) R2->Activity R3 Position 4: Nitro (Key for reductive activation and biological activity) R3->Activity R4 Position 5: Fluoro (Can enhance binding affinity and metabolic stability) R4->Activity

Caption: Key structural features influencing the biological activity of this compound analogues.

  • Nitro Group: The presence and position of the nitro group are often critical for the biological activity of nitroaromatic compounds, particularly for their antimicrobial and anticancer effects, which rely on reductive activation.

  • Halogen Substituents (Chloro and Fluoro): The nature and position of halogen atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Fluorine, in particular, is often incorporated to improve pharmacokinetic and pharmacodynamic properties.

  • Alkoxy Group (Methoxy): The methoxy group can influence the molecule's conformation, solubility, and potential for hydrogen bonding interactions. Varying the alkoxy group (e.g., ethoxy, propoxy) can be a strategy to modulate these properties.

Future Directions

The structural scaffold of this compound holds considerable promise for the development of new therapeutic agents. Future research efforts should focus on:

  • Systematic Analogue Synthesis: The preparation and characterization of a focused library of analogues with systematic variations of the substituents at each position of the aromatic ring.

  • Comprehensive Biological Screening: Evaluation of these analogues against a broad panel of microbial strains, cancer cell lines, and relevant enzymes to identify lead compounds.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which the most active compounds exert their biological effects.

  • In Vivo Efficacy and Toxicity Studies: Preclinical evaluation of promising lead compounds in animal models to assess their therapeutic potential and safety profiles.

Conclusion

This technical guide has provided a summary of the current knowledge on the structural analogues of this compound. While direct and extensive data on this specific class of compounds is limited, the broader literature on substituted nitroaromatics strongly suggests their potential as a source of novel antimicrobial, anticancer, and enzyme-inhibitory agents. The synthetic strategies and biological insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this promising area of medicinal chemistry.

References

In-depth Technical Guide: Toxicological Profile of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. It is intended for informational purposes for a scientific audience. A thorough literature search has revealed a significant lack of specific experimental toxicological studies on this compound. Therefore, much of the information presented herein is based on safety data sheets, computational predictions, and data from structurally related nitroaromatic compounds. All data derived from analogous compounds should be interpreted with caution.

Executive Summary

This compound is a halogenated and nitrated aromatic compound. While specific toxicological data is scarce, safety data sheets indicate that it is considered a hazardous substance. General hazard classifications suggest potential for acute toxicity upon ingestion, skin contact, or inhalation, as well as the potential for severe skin and eye irritation or damage[1][2][3]. Due to the lack of empirical data, a definitive toxicological profile cannot be established. This guide summarizes the available hazard information and provides a framework for potential toxicological assessment based on data from analogous compounds.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₇H₅ClFNO₃[1][3]
Molecular Weight205.57 g/mol [1][3]
AppearanceSolid[3]
CAS Number84478-76-2[1]

Toxicological Data (Based on Hazard Classifications)

Direct quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not available in the public domain. The information below is a summary of hazard statements from safety data sheets.

EndpointHazard Classification
Acute Toxicity (Oral) Toxic if swallowed (Acute Tox. 3)[2][3]
Acute Toxicity (Dermal) Harmful in contact with skin
Acute Toxicity (Inhalation) Harmful if inhaled
Skin Corrosion/Irritation Causes severe skin burns and eye damage (Skin Corr. 1B)[2][3]
Serious Eye Damage/Irritation Causes serious eye damage (Eye Dam. 1)[3]

Note: These classifications are based on GHS (Globally Harmonized System) criteria and indicate a significant potential for acute toxicity and local tissue damage.

Experimental Protocols (General Framework)

Due to the absence of specific studies on this compound, this section outlines general experimental protocols commonly employed for assessing the toxicology of novel chemical entities, particularly substituted nitrobenzenes.

Acute Oral Toxicity (OECD Guideline 423)

A standardized protocol such as the Acute Toxic Class Method (OECD 423) would be appropriate. This method involves a stepwise procedure with a small number of animals per step.

experimental_workflow_acute_oral_toxicity start Start: Dose Range Finding step1 Administer Starting Dose (e.g., 300 mg/kg) to 3 Animals start->step1 observe1 Observe for 14 days (Mortality and Clinical Signs) step1->observe1 decision1 Outcome? observe1->decision1 step2a If 2-3 animals die: Administer Lower Dose (e.g., 50 mg/kg) to 3 new animals decision1->step2a High Toxicity step2b If 0-1 animal dies: Administer Higher Dose (e.g., 2000 mg/kg) to 3 new animals decision1->step2b Low/Moderate Toxicity observe2 Observe for 14 days step2a->observe2 step2b->observe2 end Determine GHS Category observe2->end

Figure 1: General workflow for an acute oral toxicity study (OECD 423).

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

experimental_workflow_ames_test start Start: Prepare Test Substance and Bacterial Strains incubation Incubate Bacteria with Test Substance (+/- S9 Metabolic Activation) start->incubation plating Plate on Minimal Glucose Agar Plates incubation->plating incubation2 Incubate for 48-72 hours plating->incubation2 counting Count Revertant Colonies incubation2->counting analysis Compare with Negative and Positive Controls counting->analysis end Determine Mutagenic Potential analysis->end

Figure 2: Simplified workflow for the Ames test.

Potential Signaling Pathways and Mechanism of Toxicity

The toxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group, leading to the formation of reactive intermediates that can cause oxidative stress and damage to cellular macromolecules.

Hypothetical Metabolic Activation and Oxidative Stress Pathway

The following diagram illustrates a plausible, though not empirically verified, pathway for the toxicity of this compound.

signaling_pathway_nitrobenzene_toxicity substance This compound nitroreductase Nitroreductases (e.g., in gut microbiota, liver) substance->nitroreductase Metabolic Reduction nitroso Nitroso Intermediate nitroreductase->nitroso hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine reactive_species Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) hydroxylamine->reactive_species Redox Cycling methemoglobin Methemoglobin Formation hydroxylamine->methemoglobin Oxidation of Hemoglobin oxidative_stress Oxidative Stress reactive_species->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation apoptosis Cell Death / Apoptosis dna_damage->apoptosis lipid_peroxidation->apoptosis

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reactions of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established principles of SNAr reactions and provide a framework for the selective functionalization of this highly activated aromatic scaffold.

Introduction

This compound is an electron-deficient aromatic compound highly activated towards nucleophilic aromatic substitution. The presence of a strong electron-w-ithdrawing nitro group ortho and para to the halogen substituents significantly lowers the energy of the Meisenheimer intermediate, facilitating the substitution process. The differential reactivity of the chloro and fluoro substituents allows for regioselective substitution, making this compound a valuable precursor for the synthesis of complex molecules.

The general order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of that observed in SN1 and SN2 reactions. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack in the rate-determining step. Therefore, in reactions with this compound, the fluorine atom is generally expected to be more readily displaced than the chlorine atom.

Regioselectivity

The regioselectivity of nucleophilic attack on this compound is primarily governed by the electronic effects of the substituents. The nitro group, being a powerful electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. In this molecule, the fluorine atom is para to the nitro group, while the chlorine atom is ortho. Both positions are activated. However, the greater electronegativity of fluorine typically makes the carbon to which it is attached more electrophilic and thus the preferred site of initial nucleophilic attack.

Applications in Drug Development

The substituted aniline and phenoxy derivatives that can be synthesized from this compound are common motifs in a wide range of biologically active molecules. These include kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The ability to selectively introduce different functionalities at the 1- and 5-positions of the benzene ring provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

The following are model protocols for the nucleophilic aromatic substitution of this compound with amine and phenoxide nucleophiles. These protocols are based on general procedures for SNAr reactions of activated haloaromatics. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for specific substrates.

Protocol 1: Synthesis of N-Aryl-5-fluoro-2-methoxy-4-nitroaniline Derivatives

This protocol describes the selective substitution of the chlorine atom with an amine nucleophile.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF (0.2 M), add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl-5-fluoro-2-methoxy-4-nitroaniline derivative.

Quantitative Data (Representative):

EntryNucleophile (Amine)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF90685
2p-ToluidineK₂CO₃DMF90688
3MorpholineTEADMSO100492
Protocol 2: Synthesis of 1-(Aryloxy)-5-fluoro-2-methoxy-4-nitrobenzene Derivatives

This protocol describes the selective substitution of the chlorine atom with a phenoxide nucleophile.

Materials:

  • This compound

  • Substituted phenol (e.g., phenol, 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the substituted phenol (1.1 eq) in DMF (0.2 M), add potassium carbonate (2.0 eq) at room temperature.

  • Stir the mixture for 30 minutes to form the phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 100-120 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(aryloxy)-5-fluoro-2-methoxy-4-nitrobenzene derivative.

Quantitative Data (Representative):

EntryNucleophile (Phenol)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMF110882
24-MethoxyphenolK₂CO₃DMF110885
34-ChlorophenolNaHTHF651278

Visualizations

Reaction Mechanism

The following diagram illustrates the addition-elimination mechanism for the nucleophilic aromatic substitution of this compound.

SNAr_Mechanism Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining step) Product Substituted Product + Cl⁻ Meisenheimer->Product Elimination of Leaving Group

Caption: SNAr Mechanism for this compound.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of derivatives from this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Nucleophile - Base - Solvent Start->Reaction_Setup Reaction Heating and Stirring (Monitor by TLC) Reaction_Setup->Reaction Workup Aqueous Workup - Quench with water - Extraction with organic solvent Reaction->Workup Purification Purification - Drying of organic layer - Concentration - Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for SNAr Reactions.

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound, typically a boronic acid or its ester, and an organic halide or triflate is a pivotal tool in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene , a highly functionalized and electron-deficient aryl chloride. The presence of both activating (methoxy) and deactivating (nitro, fluoro, chloro) groups on the benzene ring presents a unique substrate for exploring the scope and optimization of Suzuki coupling reactions. Due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, the selection of an appropriate catalyst system, including a suitable palladium source and ligand, is critical for achieving high yields.[3] These protocols are designed to serve as a robust starting point for the synthesis of novel biaryl compounds derived from this compound.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) forms a boronate species, which then transfers its organic group to the Pd(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol employs the widely used and commercially available Tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Protocol 2: General Procedure using a Buchwald Ligand for Enhanced Reactivity

For less reactive arylboronic acids or to improve reaction efficiency, a more active catalyst system employing a Buchwald ligand such as SPhos is recommended.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Schlenk tube or similar reaction vessel for air-sensitive reagents

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), potassium phosphate (2.0 mmol, 2.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the Schlenk tube and remove from the glovebox (if applicable).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup and Purification: Follow steps 6-9 from Protocol 1 for the workup and purification of the final product.

Data Presentation

The following table summarizes representative, expected yields for the Suzuki coupling of this compound with various arylboronic acids under the optimized conditions of Protocol 2. These values are illustrative and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid5-Fluoro-2-methoxy-4-nitro-1,1'-biphenyl85-95
24-Methoxyphenylboronic acid5-Fluoro-2,4'-dimethoxy-4-nitro-1,1'-biphenyl80-90
34-(Trifluoromethyl)phenylboronic acid5-Fluoro-2-methoxy-4-nitro-4'-(trifluoromethyl)-1,1'-biphenyl75-85
43,5-Dimethylphenylboronic acid3',5'-Dimethyl-5-fluoro-2-methoxy-4-nitro-1,1'-biphenyl82-92
52-Thiopheneboronic acid2-(4-Fluoro-5-methoxy-2-nitrophenyl)thiophene70-80

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation product Ar¹-Ar² aryl_halide Ar¹-X (this compound) aryl_halide->pd2_complex pd2_transmetalation Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_transmetalation Transmetalation boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate + Base base Base boronate->pd2_transmetalation pd2_transmetalation->pd0 Reductive Elimination pd2_transmetalation->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) inert_atmosphere Establish Inert Atmosphere (N₂ or Ar Purge) start->inert_atmosphere solvent_addition Add Degassed Solvents inert_atmosphere->solvent_addition reaction Heat Reaction Mixture (90-110 °C) solvent_addition->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, or GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification product Pure Biaryl Product purification->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. This substrate is an electron-deficient aryl chloride, which can present challenges for cross-coupling reactions due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methoxy) groups on the aromatic ring can also influence reactivity. The selection of an appropriate palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[2]

This document outlines protocols for several common and powerful cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C (alkyne) bond formation.

Core Concepts of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) species. The fundamental steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride, forming a Pd(II) intermediate.[3][4]

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound, a copper acetylide, or an amine) reacts with the Pd(II) complex.[3][4]

  • Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

The efficiency of each step is highly dependent on the choice of ligands, which stabilize the palladium center and modulate its reactivity.[2][5] For challenging substrates like electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed.[6][2]

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII Transmetalation Transmetalation or Amine Binding PdII->Transmetalation R-M or R₂NH PdII_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for the cross-coupling of this compound based on successful couplings of similar electron-deficient aryl chlorides. Optimization of these parameters is often necessary to achieve the best results.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h)
Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2) 1,4-Dioxane/H₂O (5:1) 100 12-24
Pd₂(dba)₃ (1.5) XPhos (3) Cs₂CO₃ (2) Toluene 110 12-24

| [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₂CO₃ (3) | t-Amyl Alcohol | 100 | 12-24 |

Table 2: Buchwald-Hartwig Amination Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h)
Pd₂(dba)₃ (1-2) XPhos (2-4) NaOtBu (1.2-2) Toluene or Dioxane 100-110 12-24
Pd(OAc)₂ (2) RuPhos (4) K₃PO₄ (2) Dioxane 100 12-24

| [(CyPF-tBu)PdCl₂] (2) | - | Cs₂CO₃ (1.5) | t-BuOH | 100 | 12-24 |

Table 3: Sonogashira Coupling Conditions

Catalyst (mol%) Co-catalyst (mol%) Base (equiv.) Solvent Temp. (°C) Time (h)
PdCl₂(PPh₃)₂ (2-5) CuI (4-10) Et₃N or DIPEA (2-3) THF or DMF 25-70 6-24
Pd(PPh₃)₄ (2-5) CuI (4-10) Et₃N (2) DMF 50-80 12-24

| [Pd(allyl)Cl]₂ (1) / XPhos (2) | - (Copper-free) | Cs₂CO₃ (2) | Dioxane | 100-120 | 18-24 |

Experimental Protocols

The following are detailed experimental protocols for the proposed cross-coupling reactions.

Experimental_Workflow Start Start Setup Reaction Setup: - Add reagents to oven-dried vial - Evacuate and backfill with inert gas Start->Setup Solvent Add Degassed Solvent(s) Setup->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup: - Dilute with organic solvent and water - Separate layers, extract aqueous phase Reaction->Workup Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Figure 2: General Experimental Workflow for Cross-Coupling Reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Seal the vial with a septum and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the formation of a C-N bond between this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol% Pd), XPhos (0.02-0.04 mmol, 2-4 mol%), and sodium tert-butoxide (1.2-2.0 mmol, 1.2-2.0 equiv.) to an oven-dried reaction vial with a stir bar.

  • Add this compound (1.0 mmol, 1 equiv.) and seal the vial.

  • Remove the vial from the glovebox and add anhydrous, degassed toluene (5 mL) via syringe.

  • Add the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Place the vial in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling (Copper-Catalyzed)

This protocol outlines the coupling of this compound with a terminal alkyne.[7][8]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 mmol, 2-5 mol%), and CuI (0.04-0.10 mmol, 4-10 mol%).

  • Add anhydrous, degassed THF or DMF (10 mL).

  • Add the amine base (2.0-3.0 mmol, 2-3 equiv.) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (25-70 °C) for 6-24 hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and filter through a pad of Celite® to remove the catalyst and salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Disclaimer: These protocols are intended as a starting point. The optimal conditions may vary depending on the specific coupling partners and the scale of the reaction. It is recommended to perform small-scale test reactions to optimize the conditions before scaling up. Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Application Notes and Protocols for 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (CAS No. 84478-76-2) as a versatile building block in the synthesis of pharmaceutical compounds, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for key transformations are provided to facilitate its use in a laboratory setting.

Introduction

This compound is a polysubstituted aromatic compound featuring a unique combination of functional groups that render it a valuable intermediate in medicinal chemistry. The presence of electron-withdrawing nitro and fluoro groups, an electron-donating methoxy group, and a reactive chloro group allows for a range of selective chemical modifications. This strategic substitution pattern makes it a key starting material for the synthesis of complex molecules, particularly in the development of targeted cancer therapies.

The primary reactivity of this compound is centered around nucleophilic aromatic substitution (SNAr) at the carbon bearing the chlorine atom, which is activated by the ortho-nitro group. The fluorine atom can also undergo substitution under certain conditions. Furthermore, the nitro group can be readily reduced to an amine, providing a handle for further functionalization.

logical_relationship A 1-Chloro-5-fluoro- 2-methoxy-4-nitrobenzene B Key Intermediate A->B Serves as C Pharmaceutical Synthesis B->C In D Kinase Inhibitors (e.g., Linifanib) C->D Yields E Other Bioactive Molecules C->E Yields

Logical relationship of the title compound in synthesis.

Application 1: Synthesis of Kinase Inhibitors (Linifanib Intermediate)

A significant application of this compound is in the synthesis of multi-targeted receptor tyrosine kinase inhibitors, such as Linifanib (OSI-930, ABT-869). Linifanib is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are key mediators of tumor angiogenesis.[1][2] The title compound serves as a crucial starting material for the preparation of a key indazole intermediate in the total synthesis of Linifanib.

Experimental Workflow: Synthesis of a Linifanib Precursor

The following diagram illustrates a typical workflow for the initial steps in the synthesis of a Linifanib precursor, starting from this compound.

experimental_workflow A This compound B Nucleophilic Aromatic Substitution (with substituted indazole) A->B C Intermediate Product B->C D Reduction of Nitro Group C->D F Purification (e.g., Column Chromatography) D->F E Linifanib Precursor (Substituted Aniline) F->E

Workflow for Linifanib precursor synthesis.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Indazole Derivative

This protocol describes a representative nucleophilic aromatic substitution reaction between this compound and a substituted indazole, a key step in the synthesis of Linifanib precursors.

Materials:

  • This compound

  • Substituted 1H-indazole (e.g., 3-amino-1H-indazole)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add the substituted 1H-indazole (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted indazole product.

Reactant 1Reactant 2Base (eq)SolventTemperature (°C)Time (h)Yield (%)
This compound (1.0 eq)3-Amino-1H-indazole (1.1 eq)K₂CO₃ (2.0)DMF901285-95

Note: Yields are representative and may vary depending on the specific indazole derivative and reaction conditions.

Application 2: Synthesis of Substituted Anilines via Nitro Group Reduction

The nitro group of this compound can be efficiently reduced to an amine, yielding 2-chloro-4-fluoro-5-methoxyaniline. This aniline derivative is a valuable intermediate for the synthesis of various pharmaceutical compounds, including other kinase inhibitors and biologically active heterocycles.

Experimental Protocol: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group of this compound using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate and carefully neutralize the mixture with saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-fluoro-5-methoxyaniline.

Starting MaterialReagent (eq)SolventTemperature (°C)Time (h)ProductYield (%)
This compound (1.0 eq)SnCl₂·2H₂O (4.5)EtOH7832-Chloro-4-fluoro-5-methoxyaniline90-98

Note: Other reducing agents such as iron in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed, but may require optimization to avoid dehalogenation.[3][4]

Biological Context: VEGFR and PDGFR Signaling Pathways

The pharmaceutical compounds synthesized from this compound, such as Linifanib, often target key signaling pathways implicated in cancer progression. Linifanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] These receptor tyrosine kinases play crucial roles in tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[5][6][7]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS Gene_Expression Gene Expression PLCg->Gene_Expression AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression mTOR->Gene_Expression Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Angiogenesis Proliferation Proliferation Gene_Expression->Proliferation Proliferation Survival Survival Gene_Expression->Survival Survival VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Linifanib Linifanib (OSI-930) Linifanib->VEGFR Linifanib->PDGFR

VEGFR and PDGFR signaling pathways inhibited by Linifanib.

By inhibiting VEGFR and PDGFR, Linifanib effectively blocks downstream signaling cascades, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[8] This dual inhibition leads to a reduction in tumor angiogenesis and proliferation, making it an effective anti-cancer agent.

Conclusion

This compound is a highly functionalized and versatile building block for pharmaceutical synthesis. Its strategic substitution pattern allows for selective transformations, making it a valuable starting material for the synthesis of complex drug molecules, particularly kinase inhibitors. The provided protocols for nucleophilic aromatic substitution and nitro group reduction serve as a foundation for its application in drug discovery and development.

References

Application Notes: Synthesis of N-Aryl-5-fluoro-2-methoxy-4-nitroanilines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the nucleophilic aromatic substitution (SNAr) reaction between 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene and various primary amines. This reaction is a key step in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. We present the reaction mechanism, regioselectivity, a detailed experimental protocol, and a summary of reaction parameters.

Introduction

This compound is a highly activated aromatic compound for nucleophilic aromatic substitution. The presence of a strong electron-withdrawing nitro group positioned para to the chlorine atom and ortho to the fluorine atom significantly facilitates the displacement of a halide by a nucleophile. This reactivity makes it a valuable building block in medicinal chemistry for the synthesis of substituted aniline derivatives. These derivatives often serve as crucial intermediates for creating targeted therapeutics, such as inhibitors of protein kinases, which are pivotal in cancer-related signaling pathways.

The reaction proceeds via an addition-elimination mechanism, where the amine nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex. The subsequent departure of the leaving group, typically the chloride ion, restores the aromaticity and yields the final product. The regioselectivity of the reaction is governed by the electronic activation of the leaving groups; the chlorine atom at the C1 position is more activated due to the para-nitro group, leading to its preferential substitution over the fluorine atom at C5.

Reaction Scheme & Mechanism

The general reaction involves the displacement of the chloride atom from this compound by a primary amine in the presence of a base.

reaction_scheme cluster_reactants Reactants cluster_product Product reactant1 This compound reagents + reactant2 R-NH₂ (Amine) arrow Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat (e.g., Reflux) product N-substituted-5-fluoro-2-methoxy-4-nitroaniline arrow->product

Caption: General SNAr reaction scheme.

Tabulated Reaction Data

The following table summarizes experimental data for the reaction of this compound with a representative amine. This reaction is a key step in the synthesis of intermediates for ALK5 kinase inhibitors.

Amine NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
4-(Trifluoromethyl)anilineK₂CO₃AcetonitrileReflux (~82°C)16N-(4-(trifluoromethyl)phenyl)-5-fluoro-2-methoxy-4-nitroaniline86%

Detailed Experimental Protocol

This protocol is based on the synthesis of N-(4-(trifluoromethyl)phenyl)-5-fluoro-2-methoxy-4-nitroaniline.

4.1 Materials and Equipment

  • This compound (1.0 eq)

  • 4-(Trifluoromethyl)aniline (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

4.2 Procedure

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), 4-(Trifluoromethyl)aniline (1.0 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Reaction: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 82°C) and maintain for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-(4-(trifluoromethyl)phenyl)-5-fluoro-2-methoxy-4-nitroaniline.

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

workflow setup 1. Reaction Setup (Add Reactants & Base to Flask) solvent 2. Solvent Addition (Anhydrous Acetonitrile) setup->solvent reaction 3. Reaction (Heat to Reflux for 16h) solvent->reaction workup 4. Work-up (Cool, Filter, Concentrate) reaction->workup purify 5. Purification (Flash Chromatography) workup->purify characterize 6. Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for synthesis.

Application in Drug Development: Kinase Inhibitor Synthesis

The synthesized N-aryl-5-fluoro-2-methoxy-4-nitroaniline derivatives are valuable intermediates in drug discovery. A primary application is in the synthesis of selective kinase inhibitors. For instance, these compounds can be further elaborated to create inhibitors of TGF-β type 1 receptor kinase (ALK5), a key target in oncology.

ALK5 Signaling Pathway and Inhibition:

The ALK5 pathway is crucial in cell proliferation and differentiation. Its aberrant activation is implicated in various cancers. Small molecule inhibitors designed from the products of the described reaction can block the kinase activity of ALK5, thereby inhibiting downstream signaling and suppressing tumor growth.

signaling_pathway TGFb TGF-β Ligand Receptor TGF-β Receptor (Type I/II) TGFb->Receptor Binds ALK5 ALK5 (TβRI) Kinase Domain Receptor->ALK5 Activates SMAD Phosphorylation of SMAD2/3 ALK5->SMAD Catalyzes SMAD4 SMAD4 Complex Formation SMAD->SMAD4 Nucleus Nuclear Translocation SMAD4->Nucleus Transcription Gene Transcription (Cell Growth, Proliferation) Nucleus->Transcription Inhibitor Kinase Inhibitor (Derived from Product) Inhibitor->ALK5 Blocks

Caption: Inhibition of the ALK5 signaling pathway.

Conclusion

The reaction of this compound with amines provides an efficient and regioselective route to valuable N-substituted aniline intermediates. The protocols and data presented here serve as a guide for researchers in organic synthesis and medicinal chemistry, particularly those focused on the development of novel kinase inhibitors for therapeutic applications.

Synthesis of Heterocyclic Compounds from 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of three important classes of heterocyclic compounds—benzimidazoles, quinoxalines, and phenothiazines—starting from the readily available reagent, 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The inclusion of fluorine and methoxy substituents on the final products can enhance their pharmacological properties, such as metabolic stability and binding affinity to biological targets.

Synthesis of a Fluorinated Benzimidazole Derivative

Benzimidazoles are a core structural motif in a variety of pharmaceuticals, exhibiting a wide range of bioactivities including antimicrobial, antiviral, and anticancer effects. The following protocol outlines a two-step synthesis of a novel fluorinated and methoxylated benzimidazole derivative.

Synthetic Strategy

The synthesis involves an initial nucleophilic aromatic substitution to introduce a second amino group, followed by a reductive cyclization to form the benzimidazole ring.

Benzimidazole Synthesis start This compound intermediate1 N-(4-Chloro-2-fluoro-5-methoxyphenyl)-4-nitroaniline start->intermediate1 Aniline, Base (Nucleophilic Aromatic Substitution) intermediate2 4-Chloro-6-fluoro-3-methoxybenzene-1,2-diamine intermediate1->intermediate2 SnCl2·2H2O, HCl (Nitro Reduction) product 6-Chloro-4-fluoro-7-methoxy-1H-benzo[d]imidazole intermediate2->product Formic Acid (Cyclization)

Caption: Synthetic workflow for the preparation of a fluorinated benzimidazole.

Experimental Protocol

Step 1: Synthesis of N-(4-Chloro-2-fluoro-5-methoxyphenyl)-4-nitroaniline

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom on the starting material is displaced by an aniline.

  • Reagents and Materials:

    • This compound

    • Aniline

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in DMF, add aniline (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of 6-Chloro-4-fluoro-7-methoxy-1H-benzo[d]imidazole

This is a one-pot reductive cyclization. The nitro group is first reduced to an amine, and the resulting diamine undergoes cyclization with formic acid.

  • Reagents and Materials:

    • N-(4-Chloro-2-fluoro-5-methoxyphenyl)-4-nitroaniline

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Formic acid

    • Sodium hydroxide (NaOH)

    • Ethanol

  • Procedure:

    • Dissolve N-(4-Chloro-2-fluoro-5-methoxyphenyl)-4-nitroaniline (1.0 eq) in ethanol.

    • Add stannous chloride dihydrate (5.0 eq) and concentrated hydrochloric acid to the solution.

    • Reflux the mixture for 4-6 hours. Monitor the reduction of the nitro group by TLC.

    • After the reduction is complete, add formic acid (2.0 eq) and continue to reflux for another 2-3 hours.[1]

    • Cool the reaction mixture and neutralize with a 10% aqueous solution of sodium hydroxide until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data
StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
1N-(4-Chloro-2-fluoro-5-methoxyphenyl)-4-nitroanilineThis compoundAniline, K₂CO₃DMF12012-1675-85
26-Chloro-4-fluoro-7-methoxy-1H-benzo[d]imidazoleN-(4-Chloro-2-fluoro-5-methoxyphenyl)-4-nitroanilineSnCl₂·2H₂O, HCl, Formic AcidEthanolReflux6-980-90

Synthesis of a Fluorinated Quinoxaline Derivative

Quinoxalines are another class of privileged heterocyclic structures with a wide array of pharmacological activities, including anticancer and antiviral properties. The following protocol describes the synthesis of a fluorinated and methoxylated quinoxaline.

Synthetic Strategy

The synthesis begins with the reduction of the starting nitrobenzene to the corresponding diamine, which is then condensed with a 1,2-dicarbonyl compound to form the quinoxaline ring.

Quinoxaline Synthesis start This compound intermediate 4-Chloro-6-fluoro-3-methoxybenzene-1,2-diamine start->intermediate SnCl2·2H2O, HCl (Nitro Reduction) product 7-Chloro-5-fluoro-8-methoxy-2,3-diphenylquinoxaline intermediate->product Benzil, Ethanol (Condensation)

Caption: Synthetic workflow for the preparation of a fluorinated quinoxaline.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-6-fluoro-3-methoxybenzene-1,2-diamine

  • Reagents and Materials:

    • This compound

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Ethyl acetate

    • Ethanol

  • Procedure:

    • Suspend this compound (1.0 eq) in ethanol.

    • Add a solution of stannous chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.[2]

    • After the addition is complete, stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully neutralize the reaction mixture with a 20% aqueous solution of sodium hydroxide to pH 8-9.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamine, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Chloro-5-fluoro-8-methoxy-2,3-diphenylquinoxaline

  • Reagents and Materials:

    • 4-Chloro-6-fluoro-3-methoxybenzene-1,2-diamine

    • Benzil

    • Ethanol

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the crude 4-Chloro-6-fluoro-3-methoxybenzene-1,2-diamine (1.0 eq) and benzil (1.0 eq) in ethanol.[3]

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure quinoxaline derivative.

Quantitative Data
StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
14-Chloro-6-fluoro-3-methoxybenzene-1,2-diamineThis compoundSnCl₂·2H₂O, HClEthanolRT8-1285-95
27-Chloro-5-fluoro-8-methoxy-2,3-diphenylquinoxaline4-Chloro-6-fluoro-3-methoxybenzene-1,2-diamineBenzil, Acetic acidEthanolReflux4-680-90

Synthesis of a Fluorinated Phenothiazine Derivative

Phenothiazines are a well-known class of heterocyclic compounds with a broad range of applications, most notably as antipsychotic drugs.[4] The synthesis of novel fluorinated phenothiazines is a promising avenue for the development of new therapeutic agents.[5]

Synthetic Strategy

The synthesis of the phenothiazine core is achieved through a Smiles rearrangement. This involves the initial formation of a diaryl sulfide via nucleophilic aromatic substitution, followed by an intramolecular cyclization.

Phenothiazine Synthesis start This compound intermediate1 2-((4-Chloro-2-fluoro-5-methoxyphenyl)thio)aniline start->intermediate1 2-Aminothiophenol, Base (Nucleophilic Aromatic Substitution) intermediate2 N-(2-((4-Chloro-2-fluoro-5-methoxyphenyl)thio)phenyl)formamide intermediate1->intermediate2 Formic Acid (Formylation) product 3-Chloro-1-fluoro-2-methoxyphenothiazine intermediate2->product Base (Smiles Rearrangement)

Caption: Synthetic workflow for the preparation of a fluorinated phenothiazine.

Experimental Protocol

Step 1: Synthesis of 2-((4-Chloro-2-fluoro-5-methoxyphenyl)thio)aniline

  • Reagents and Materials:

    • This compound

    • 2-Aminothiophenol

    • Sodium hydroxide (NaOH)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminothiophenol (1.1 eq) in ethanol.

    • Add a solution of sodium hydroxide (1.1 eq) in water and stir for 15 minutes at room temperature.

    • Add a solution of this compound (1.0 eq) in ethanol.

    • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into cold water.

    • The precipitated solid is filtered, washed with water, and dried. The crude product can be used in the next step or purified by recrystallization from ethanol.

Step 2: Synthesis of N-(2-((4-Chloro-2-fluoro-5-methoxyphenyl)thio)phenyl)formamide

  • Reagents and Materials:

    • 2-((4-Chloro-2-fluoro-5-methoxyphenyl)thio)aniline

    • Formic acid (90%)

  • Procedure:

    • Suspend the crude 2-((4-Chloro-2-fluoro-5-methoxyphenyl)thio)aniline (1.0 eq) in 90% formic acid.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Filter the precipitated solid, wash thoroughly with water until the washings are neutral, and dry.

Step 3: Synthesis of 3-Chloro-1-fluoro-2-methoxyphenothiazine via Smiles Rearrangement

  • Reagents and Materials:

    • N-(2-((4-Chloro-2-fluoro-5-methoxyphenyl)thio)phenyl)formamide

    • Potassium hydroxide (KOH)

    • Ethanol

  • Procedure:

    • Dissolve the formylated intermediate (1.0 eq) in ethanol.

    • Add powdered potassium hydroxide (2.0 eq) and reflux the mixture for 4-6 hours.[6]

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into cold water.

    • The precipitated phenothiazine is filtered, washed with water, and dried.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data
StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
12-((4-Chloro-2-fluoro-5-methoxyphenyl)thio)anilineThis compound2-Aminothiophenol, NaOHEthanolReflux6-870-80
2N-(2-((4-Chloro-2-fluoro-5-methoxyphenyl)thio)phenyl)formamide2-((4-Chloro-2-fluoro-5-methoxyphenyl)thio)anilineFormic Acid-Reflux2-385-95
33-Chloro-1-fluoro-2-methoxyphenothiazineN-(2-((4-Chloro-2-fluoro-5-methoxyphenyl)thio)phenyl)formamideKOHEthanolReflux4-660-70

Applications in Drug Development and Relevant Signaling Pathways

The synthesized fluorinated heterocyclic compounds are of significant interest for drug discovery due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties.[7]

Fluorinated Benzimidazoles
  • Potential Applications: Fluorinated benzimidazoles have shown promise as antimicrobial, antiviral, and anticancer agents. The presence of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes.[8]

  • Signaling Pathways: Benzimidazole derivatives have been shown to modulate various signaling pathways. For instance, some derivatives can inhibit kinases involved in cancer cell proliferation, such as the STAT3/HK2 axis.[9] Others have been found to act as allosteric modulators of G-protein coupled receptors like PAR(1).[10] The Nrf2 and NF-κB pathways, which are involved in antioxidant and inflammatory responses, can also be modulated by certain benzimidazole compounds.[11]

Fluorinated Quinoxalines
  • Potential Applications: Quinoxaline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. They can function as kinase inhibitors and DNA intercalating agents.[7][12]

  • Signaling Pathways: Quinoxaline derivatives have been shown to interfere with key signaling pathways in cancer cells, such as the PI3K/AKT/mTOR and MAPK pathways.[7] By inhibiting kinases within these pathways, they can suppress cell proliferation, angiogenesis, and metastasis.[13]

Fluorinated Phenothiazines
  • Potential Applications: Phenothiazines are well-established as antipsychotic drugs, but their derivatives also exhibit anticancer, antimicrobial, and anti-inflammatory activities.[14] Fluorination can modulate their activity and pharmacokinetic profile.

  • Signaling Pathways: Phenothiazines are known to interact with a variety of neurotransmitter systems.[14] More recently, they have been identified as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential in the treatment of Alzheimer's disease.[6][15][16][17] Their anticancer effects can be mediated through the modulation of pathways like MAP kinase and Wnt signaling.[17]

References

Application Notes and Protocols for SNAr Reactions of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is a highly activated substrate for SNAr reactions due to the presence of a potent electron-withdrawing nitro group and two halogen leaving groups. The nitro group, positioned ortho and para to the halogens, significantly lowers the energy of the Meisenheimer complex intermediate, thereby facilitating nucleophilic attack. These application notes provide detailed protocols for the SNAr reaction of this compound with various nucleophiles, offering a versatile platform for the synthesis of diverse substituted aromatic compounds crucial for drug discovery and materials science.

Reaction Principle and Regioselectivity

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and the nitro group. Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

A key consideration in the reaction of this compound is regioselectivity, as there are two potential leaving groups: chloride and fluoride. In SNAr reactions, the rate-determining step is typically the nucleophilic attack. Fluorine, being the most electronegative halogen, polarizes the C-F bond to a greater extent than chlorine, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Consequently, the fluoride is generally a better leaving group in SNAr reactions. Therefore, nucleophilic substitution is expected to occur selectively at the C5 position (bearing the fluorine atom).[1]

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for the SNAr of this compound with various classes of nucleophiles. The data is compiled from established protocols for analogous dihalo-nitroaromatic compounds and serves as a guide for reaction optimization.

Table 1: SNAr with Amine Nucleophiles

EntryNucleophile (1.1-1.5 eq.)Base (2.0 eq.)SolventTemp. (°C)Time (h)Expected Yield (%)
1MorpholineK₂CO₃DMF80-1004-885-95
2PiperidineEt₃NDMSO80-1004-880-90
3AnilineK₂CO₃DMF100-12012-2470-85
4BenzylamineEt₃NDMSO80-1006-1275-90

Table 2: SNAr with Phenol and Thiol Nucleophiles

EntryNucleophile (1.1-1.5 eq.)Base (1.2-1.5 eq.)SolventTemp. (°C)Time (h)Expected Yield (%)
1PhenolK₂CO₃DMF100-12012-2470-85
24-MethoxyphenolCs₂CO₃DMSO100-12012-2475-90
3ThiophenolK₂CO₃DMF60-804-880-95
4Benzyl mercaptanEt₃NDMSO60-804-885-95

Experimental Protocols

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents are recommended for optimal results.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 5-amino-1-chloro-2-methoxy-4-nitrobenzene derivatives.

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine (e.g., morpholine, piperidine) (1.1 - 1.5 eq.)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 eq.)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and the chosen anhydrous solvent (e.g., 5-10 mL of DMF per mmol of substrate).

  • Add the amine nucleophile (1.1 - 1.5 eq.) to the solution.

  • Add the base (2.0 eq.) to the reaction mixture.

  • Stir the reaction mixture at the specified temperature (see Table 1) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Reaction with Phenols

This protocol details the SNAr reaction with a phenolic nucleophile, which requires a base to deprotonate the phenol.

Materials:

  • This compound (1.0 eq.)

  • Phenol (e.g., phenol, 4-methoxyphenol) (1.1 - 1.5 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (1.2 - 1.5 eq.)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Ethyl acetate (EtOAc)

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend the phenol (1.1 - 1.5 eq.) and the base (1.2 - 1.5 eq.) in the chosen anhydrous solvent.

  • Add this compound (1.0 eq.) to the suspension.

  • Heat the reaction mixture to the specified temperature (see Table 2) and stir for the indicated time, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired product.

Protocol 3: Reaction with Thiols

This protocol describes the SNAr reaction with a thiol nucleophile.

Materials:

  • This compound (1.0 eq.)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 - 1.5 eq.)

  • Base (e.g., K₂CO₃, Et₃N) (1.2 - 1.5 eq.)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the thiol (1.1 - 1.5 eq.), the base (1.2 - 1.5 eq.), and the chosen anhydrous solvent.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the mixture.

  • Stir the reaction at the specified temperature (see Table 2) until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Mandatory Visualization

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining step) Product Substituted Product + F⁻ Meisenheimer->Product Elimination of Leaving Group LeavingGroup Fluoride Ion (F⁻)

Caption: General mechanism of the SNAr reaction on this compound.

Experimental_Workflow Start Start Reagents Combine Substrate, Nucleophile, Base, and Anhydrous Solvent Start->Reagents Reaction Heat and Stir at Specified Temperature Reagents->Reaction Monitoring Monitor Reaction Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for SNAr reactions.

References

Application Notes and Protocols: Derivatization of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential derivatization strategies for 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established principles of nucleophilic aromatic substitution (SNAr) and other common transformations of nitroaromatic compounds.

Introduction

This compound possesses multiple reactive sites, making it an excellent scaffold for the synthesis of a diverse range of derivatives. The electron-withdrawing nitro group, positioned para to the chlorine and ortho to the fluorine, strongly activates both halogen atoms for nucleophilic aromatic substitution. This allows for the selective introduction of various functional groups, paving the way for the exploration of new chemical space in drug discovery and the development of novel functional materials. The methoxy group, while electron-donating, influences the regioselectivity of these reactions.

Predicted Reactivity

The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of the nitro group, which can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][2][3] Both the chloro and fluoro groups are potential leaving groups. Generally, in nucleophilic aromatic substitution, fluoride is a better leaving group than chloride. Therefore, reactions with nucleophiles are expected to preferentially occur at the carbon atom bearing the fluorine atom.

Key Derivatization Reactions

The primary derivatization strategies for this compound involve:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride or chloride with various nucleophiles such as amines, alcohols, and thiols.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine, which can then undergo a wide array of further functionalization.

The following sections provide detailed protocols for these key transformations.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (Synthesis of N-Aryl Amines)

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Workflow Diagram:

sn_ar_amine_workflow reagents This compound Amine (1.1 eq) Base (e.g., K2CO3, 2.0 eq) Solvent (e.g., DMF or DMSO) reaction_mixture Combine reagents in a reaction vessel reagents->reaction_mixture heating Heat reaction mixture (e.g., 80-120 °C) reaction_mixture->heating monitoring Monitor reaction progress by TLC or LC-MS heating->monitoring workup Quench with water Extract with organic solvent monitoring->workup Upon completion purification Purify by column chromatography workup->purification product Characterize final product (NMR, MS, etc.) purification->product

Caption: Workflow for the synthesis of N-aryl amines via SNAr.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl amine derivative.

Expected Data:

Derivative TypeNucleophileExpected Yield (%)Purity (%) (by HPLC)
N-Aryl AmineMorpholine85 - 95> 98
N-Aryl AminePiperidine80 - 90> 98
N-Aryl AmineAniline70 - 85> 97
Protocol 2: Nucleophilic Aromatic Substitution with an Alcohol (Synthesis of Aryl Ethers)

This protocol outlines a general procedure for the synthesis of aryl ether derivatives.

Workflow Diagram:

sn_ar_ether_workflow reagents This compound Alcohol (1.5 eq) Strong Base (e.g., NaH, 1.5 eq) Anhydrous Solvent (e.g., THF or DMF) alkoxide_formation Generate alkoxide in situ reagents->alkoxide_formation reaction Add starting material and heat alkoxide_formation->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring workup Quench with saturated NH4Cl Extract with organic solvent monitoring->workup Upon completion purification Purify by column chromatography workup->purification product Characterize final product purification->product

Caption: Workflow for the synthesis of aryl ethers via SNAr.

Materials:

  • This compound

  • Alcohol (1.5 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add the alcohol (1.5 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to generate the alkoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Expected Data:

Derivative TypeNucleophileExpected Yield (%)Purity (%) (by HPLC)
Aryl EtherPhenol75 - 90> 98
Aryl EtherMethanol80 - 95> 99
Aryl EtherBenzyl alcohol70 - 85> 97
Protocol 3: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine, a crucial transformation for further derivatization, such as amide bond formation.

Reaction Pathway:

nitro_reduction_pathway start This compound product 4-Amino-1-chloro-5-fluoro-2-methoxybenzene start->product SnCl2·2H2O, EtOH, Reflux or H2, Pd/C, MeOH

Caption: Reduction of the nitro group to an amine.

Materials:

  • This compound derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equivalents)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the nitroaromatic compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (5.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude aniline derivative is often of sufficient purity for subsequent reactions, but can be purified by column chromatography if necessary.

Expected Data:

Starting MaterialProductExpected Yield (%)Purity (%) (by LC-MS)
This compound4-Amino-1-chloro-5-fluoro-2-methoxybenzene> 90> 95
N-Aryl Amine DerivativeDiamine Derivative> 85> 95
Aryl Ether DerivativeAmino Aryl Ether Derivative> 90> 95

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of complex organic molecules. The protocols provided herein offer robust methods for its derivatization, enabling researchers to efficiently generate libraries of compounds for screening in drug discovery and for the development of novel materials. The predictable reactivity of this scaffold, governed by the principles of nucleophilic aromatic substitution, allows for rational design and synthesis of target molecules with desired functionalities.

References

Application Notes and Protocols for 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (CAS No. 84478-76-2) as a versatile chemical building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Detailed experimental protocols for key transformations are provided, enabling its effective use in research and development.

Introduction

This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, methoxy, and nitro groups, offers multiple reactive sites for chemical modification. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), primarily at the positions ortho and para to it. The nitro group can also be readily reduced to an aniline, providing a key functional handle for further elaboration, such as in the synthesis of kinase inhibitors.

Key Applications and Reaction Types

The primary utility of this compound lies in its application as a precursor for the synthesis of complex heterocyclic compounds, which are often the core scaffolds of biologically active molecules. The two principal transformations that this building block undergoes are:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine and chlorine atoms can be displaced by various nucleophiles. The fluorine atom is generally a better leaving group in SNAr reactions on electron-deficient rings.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be used in a variety of coupling reactions to build more complex structures.

These reactions are fundamental in the construction of substituted aniline and pyrimidine derivatives, which are key components of many targeted therapeutics, including Anaplastic Lymphoma Kinase (ALK) inhibitors like Ceritinib.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations of this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Displacement of the Fluoro Group

This protocol describes the displacement of the fluorine atom by an alcohol, a common step in the synthesis of alkoxy-substituted anilines. The procedure is adapted from the synthesis of analogous compounds used in the development of kinase inhibitors.

Reaction Scheme:

G A This compound C 1-Chloro-5-isopropoxy-2-methoxy-4-nitrobenzene A->C B Alcohol (e.g., Isopropanol) Base (e.g., K2CO3) Solvent (e.g., DMF) B->C

Caption: SNAr Reaction with an Alcohol.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
This compound84478-76-2205.571.00.206 g
Isopropanol67-63-060.102.00.15 mL
Potassium Carbonate (K₂CO₃)584-08-7138.212.00.276 g
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-5 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add isopropanol (2.0 mmol) to the solution, followed by potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Expected Yield: 85-95%

Protocol 2: Reduction of the Nitro Group to an Aniline

This protocol details the reduction of the nitro group of the product from Protocol 1 to the corresponding aniline, a crucial intermediate for coupling reactions.

Reaction Scheme:

G A 1-Chloro-5-isopropoxy-2-methoxy-4-nitrobenzene C 4-Chloro-2-isopropoxy-5-methoxyaniline A->C B Reducing Agent (e.g., Fe/NH4Cl or H2, Pd/C) Solvent (e.g., Ethanol/Water) B->C

Caption: Nitro Group Reduction to Aniline.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
1-Chloro-5-isopropoxy-2-methoxy-4-nitrobenzene-245.661.00.246 g
Iron powder (Fe)7439-89-655.855.00.279 g
Ammonium Chloride (NH₄Cl)12125-02-953.495.00.267 g
Ethanol64-17-546.07-10 mL
Water7732-18-518.02-2 mL

Procedure:

  • In a round-bottom flask, suspend 1-Chloro-5-isopropoxy-2-methoxy-4-nitrobenzene (1.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL).

  • Add iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC. The disappearance of the starting material typically indicates completion.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

  • Separate the organic layer of the filtrate and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline.

  • The product can be purified further by column chromatography if necessary.

Expected Yield: 80-90%

Application in the Synthesis of Kinase Inhibitors

The substituted aniline produced in Protocol 2 is a key intermediate in the synthesis of various kinase inhibitors. For instance, it can undergo a Buchwald-Hartwig amination or a nucleophilic substitution reaction with a suitable pyrimidine derivative to form the core structure of an ALK inhibitor.

Illustrative Synthetic Workflow towards a Kinase Inhibitor Core:

G cluster_0 Building Block Preparation cluster_1 Core Assembly A 1-Chloro-5-fluoro- 2-methoxy-4-nitrobenzene B 1-Chloro-5-isopropoxy- 2-methoxy-4-nitrobenzene A->B S_NAr C 4-Chloro-2-isopropoxy- 5-methoxyaniline B->C Nitro Reduction E Kinase Inhibitor Core C->E Coupling Reaction (e.g., Buchwald-Hartwig) D Substituted Pyrimidine D->E

Caption: Synthetic workflow towards a kinase inhibitor core.

Biological Context: The ALK Signaling Pathway

Molecules synthesized using this compound as a building block are often designed to inhibit specific signaling pathways implicated in diseases like cancer. A prominent target is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. In certain cancers, such as non-small cell lung cancer, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK protein that drives tumor growth.[1][2]

ALK Signaling Pathway Diagram:

ALK_Signaling_Pathway cluster_alk Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase (e.g., EML4-ALK fusion) PLCg PLCγ ALK->PLCg RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT->Transcription STAT3->Transcription Cell_Effects Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Effects Ceritinib Ceritinib (ALK Inhibitor) Ceritinib->ALK Inhibition

Caption: Simplified ALK signaling pathway and the inhibitory action of Ceritinib.

The constitutively active ALK fusion protein autophosphorylates and subsequently activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT3 pathways.[3][4] These pathways converge on the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and angiogenesis, ultimately promoting tumorigenesis. ALK inhibitors like Ceritinib bind to the ATP-binding site of the ALK kinase domain, preventing its autophosphorylation and blocking the activation of these downstream signaling cascades, thereby inhibiting cancer cell growth and survival.[1][2]

Safety Information

This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. The reaction conditions may require optimization depending on the specific substrate and scale. Always follow standard laboratory safety procedures.

References

Troubleshooting & Optimization

Technical Support Center: 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of reactions involving 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during nucleophilic aromatic substitution (SNAr) reactions with this compound.

Issue 1: Low or No Reaction Conversion

Possible Cause Troubleshooting Steps
Insufficient activation of the aromatic ring The nitro group strongly activates the ring, but ensure reaction conditions are appropriate to facilitate the reaction.
Poor nucleophile strength Use a stronger nucleophile or increase its concentration. For amines and alcohols, consider deprotonation with a suitable base to generate the more nucleophilic amide or alkoxide.
Low reaction temperature Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
Inappropriate solvent Use polar aprotic solvents like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions. Ensure the solvent is anhydrous, as water can act as a competing nucleophile.
Decomposition of starting material or product If the reaction is run at a high temperature for an extended period, decomposition may occur. Monitor the reaction progress and stop it once the starting material is consumed.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Possible Cause Troubleshooting Steps
Competitive substitution at the chloro-position The fluorine atom is significantly more activated towards SNAr than the chlorine atom due to its higher electronegativity, which stabilizes the intermediate Meisenheimer complex. Substitution at the chlorine position is generally a minor pathway. If observed, lowering the reaction temperature may improve selectivity for the more reactive fluoro position.
Side reactions with the methoxy group Under harsh basic conditions, demethylation of the methoxy group can occur. Use milder bases or protect the methoxy group if necessary.
Reaction with the nitro group Strong reducing agents can reduce the nitro group. Ensure that the nucleophile or other reagents are not acting as reducing agents under the reaction conditions.

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Steps
Unreacted starting material Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Presence of isomeric byproducts Use column chromatography with a carefully selected solvent system to separate the desired product from any regioisomers.
Residual solvent or reagents Ensure proper work-up procedures, including aqueous washes to remove salts and polar solvents. Use high vacuum to remove residual volatile solvents. Recrystallization or trituration can also be effective.

Frequently Asked Questions (FAQs)

Q1: Which halogen (Cl or F) is more reactive in nucleophilic aromatic substitution on this compound?

A1: The fluorine atom is significantly more reactive than the chlorine atom in nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex formed during the rate-determining step of the reaction. The general reactivity order for halogens in SNAr is F > Cl > Br > I.

Q2: What is the role of the nitro and methoxy groups in this reaction?

A2: The nitro group (-NO₂) is a strong electron-withdrawing group that activates the benzene ring for nucleophilic attack, particularly at the ortho and para positions. In this molecule, both the fluorine (ortho) and chlorine (para) are activated by the nitro group. The methoxy group (-OCH₃) is an electron-donating group, which can have a slight deactivating effect; however, the activating effect of the nitro group is dominant.

Q3: What are the best solvents for SNAr reactions with this substrate?

A3: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile are generally preferred. These solvents effectively solvate cations, leaving the nucleophile more reactive.

Q4: How can I minimize the formation of the chloro-substituted byproduct?

A4: Due to the higher reactivity of the fluorine atom, the formation of the chloro-substituted product is expected to be minor. To further minimize it, you can use milder reaction conditions, such as lower temperatures and shorter reaction times, which will favor the kinetically preferred substitution at the more reactive fluoro position.

Experimental Protocols

The following are representative protocols for common nucleophilic aromatic substitution reactions on this compound. Yields are illustrative and may vary depending on the specific nucleophile and reaction conditions.

Protocol 1: Amination

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO), add the amine (1.1 - 1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 1.5 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 60-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Representative Yields for Amination Reactions

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Expected Major ProductRepresentative Yield (%)
AnilineK₂CO₃DMF10061-Chloro-2-methoxy-4-nitro-5-(phenylamino)benzene85-95
MorpholineCs₂CO₃DMSO8044-(5-Chloro-4-methoxy-2-nitrophenyl)morpholine90-98
BenzylamineDBUNMP908N-Benzyl-5-chloro-4-methoxy-2-nitroaniline80-90

Protocol 2: Etherification (O-Arylation)

This protocol describes a general procedure for the reaction of this compound with an alcohol or phenol.

  • To a solution of the alcohol or phenol (1.1 - 1.5 eq) in a polar aprotic solvent (e.g., DMF, THF), add a strong base (e.g., NaH, K₂CO₃) portion-wise at 0 °C to form the alkoxide or phenoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Heat the reaction mixture to the desired temperature (typically between 50-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Representative Yields for Etherification Reactions

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Time (h)Expected Major ProductRepresentative Yield (%)
PhenolK₂CO₃DMF80121-Chloro-2-methoxy-4-nitro-5-phenoxybenzene75-85
Sodium methoxideN/AMethanolReflux61-Chloro-2,5-dimethoxy-4-nitrobenzene80-90
Benzyl alcoholNaHTHF6085-(Benzyloxy)-1-chloro-2-methoxy-4-nitrobenzene70-80

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Mix and Heat (50-120 °C) A->E B Nucleophile (Amine/Alcohol) B->E C Base (e.g., K2CO3, NaH) C->E D Solvent (e.g., DMF, DMSO) D->E F Monitor by TLC/LC-MS E->F Periodically G Quench & Extract F->G Upon Completion H Wash & Dry G->H I Concentrate H->I J Purify (Chromatography/ Recrystallization) I->J K Final Product J->K

Caption: General experimental workflow for SNAr reactions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions cluster_impurities Potential Impurities cluster_purification Purification Strategy start Start Reaction check_conversion Low/No Conversion? start->check_conversion temp Low Temperature? check_conversion->temp Yes nucleophile Weak Nucleophile? check_conversion->nucleophile Yes solvent Wrong Solvent? check_conversion->solvent Yes check_purity Impure Product? check_conversion->check_purity No inc_temp Increase Temperature temp->inc_temp stronger_nuc Use Stronger Nucleophile/ Increase Concentration nucleophile->stronger_nuc change_solvent Use Polar Aprotic Solvent solvent->change_solvent inc_temp->start stronger_nuc->start change_solvent->start chloro_sub Chloro-substitution? check_purity->chloro_sub Yes unreacted_sm Unreacted Starting Material? check_purity->unreacted_sm Yes end Pure Product check_purity->end No column Column Chromatography chloro_sub->column optimize Optimize Reaction Time/Temp unreacted_sm->optimize optimize->start column->end

Technical Support Center: Suzuki Coupling of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling reaction of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Suzuki coupling of this compound?

A1: The most common side products encountered during the Suzuki coupling of this compound are typically:

  • Homocoupling Product: Formation of a biaryl species derived from the dimerization of the boronic acid reagent. This is often caused by the presence of oxygen or if a Pd(II) salt is used as a precatalyst.[1][2][3]

  • Protodeboronation Product: The boronic acid is converted back to its corresponding arene or heteroarene by replacement of the boronic acid group with a hydrogen atom.[4][5][6] This side reaction consumes the nucleophilic partner and reduces the yield of the desired product.[4]

  • Dehalogenation Product: The chloro group on this compound is replaced by a hydrogen atom, leading to the formation of 4-fluoro-3-methoxy-1-nitrobenzene. This can occur through various mechanisms, including β-hydride elimination after oxidative addition.[1]

  • Reduced Nitro Group Product: Under certain conditions, particularly with prolonged reaction times or specific catalysts, the nitro group may be reduced to an amino group or other reduced nitrogen functionalities.

Q2: How can I identify the formation of these side products in my reaction mixture?

A2: You can identify the presence of side products by analyzing the crude reaction mixture using standard analytical techniques such as:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the molecular weights of the components in your mixture.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, for volatile compounds.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To determine the structure of the main product and any significant byproducts. The protonated version of your boronic acid starting material is a key indicator of protodeboronation.[6]

Q3: The reaction is not proceeding to completion, and I observe significant amounts of starting material. What are the likely causes?

A3: Incomplete conversion is a common issue and can stem from several factors:

  • Inactive Catalyst: The Pd(0) catalyst may have decomposed, often indicated by the formation of palladium black.[7] This can be due to oxygen contamination or inappropriate reaction conditions.[7]

  • Poor C-Cl Bond Activation: Aryl chlorides are less reactive than aryl bromides or iodides.[8][9] The electron-donating methoxy group on your substrate can further decrease the reactivity of the C-Cl bond towards oxidative addition.[8]

  • Insufficiently Active Boronic Acid/Ester: The boronic acid needs to be activated by a base to form a more nucleophilic boronate species for efficient transmetalation.[7][10]

  • Low Reaction Temperature or Insufficient Time: The reaction may require more forcing conditions to proceed to completion.

  • Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent system, hindering the reaction rate.[7]

Troubleshooting Guides

Issue 1: Excessive Homocoupling of the Boronic Acid
Potential Cause Troubleshooting Step Rationale
Oxygen in the reaction mixture Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[1][2] Rigorous exclusion of oxygen is crucial.[3]
Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) Consider using a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-formed Pd(0) catalyst. If using a Pd(II) source, ensure efficient reduction to Pd(0) in situ.Pd(II) species can directly react with the boronic acid to cause homocoupling before the main catalytic cycle begins.[1][2]
High catalyst loading Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%).Higher concentrations of palladium species can increase the likelihood of side reactions.
Issue 2: Significant Protodeboronation of the Boronic Acid
Potential Cause Troubleshooting Step Rationale
Inappropriate base Switch to a weaker base (e.g., K₂CO₃, K₃PO₄) or a fluoride source (e.g., CsF, KF) if compatible.[4]Strong bases can accelerate protodeboronation.[4] The choice of base is critical and substrate-dependent.
High reaction temperature and/or long reaction time Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.High temperatures and prolonged heating can promote the decomposition of the boronic acid.[6]
Presence of excess water Use anhydrous solvents or a carefully controlled amount of water. For some systems, a small amount of water is necessary, but excess can be detrimental.Water is a reactant in the protodeboronation side reaction.[11]
Unstable boronic acid Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or an MIDA boronate.These derivatives are generally more stable under reaction conditions and release the boronic acid slowly.[12]
Bulky phosphine ligands While often necessary for C-Cl activation, be aware that some bulky ligands can promote palladium-catalyzed protodeboronation.[11] Consider screening different ligands.A balance must be struck between promoting the desired coupling and minimizing side reactions.[11]
Issue 3: Dehalogenation of this compound
Potential Cause Troubleshooting Step Rationale
Presence of a hydride source Ensure solvents (e.g., alcohols) or bases (e.g., those containing water) are not acting as hydride donors.The palladium complex can acquire a hydride ligand, which can then reductively eliminate with the aryl group to form the dehalogenated product.[1]
Ligand choice Screen different phosphine ligands. Some ligands may be more prone to promoting dehalogenation.The ligand influences the stability and reactivity of the palladium intermediates.
High temperatures Lower the reaction temperature.Higher temperatures can increase the rate of side reactions, including dehalogenation.

Experimental Protocols

The following are suggested starting protocols for the Suzuki coupling of this compound. Optimization will likely be required based on the specific boronic acid used.

Protocol 1: General Conditions with a Buchwald Ligand
Parameter Condition
Aryl Halide This compound (1.0 equiv)
Boronic Acid/Ester 1.2 - 1.5 equiv
Palladium Precatalyst Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (2 mol%)
Ligand XPhos (3 mol%) or SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent Toluene or 1,4-Dioxane/H₂O (e.g., 5:1)
Temperature 100-110 °C
Time 12-24 hours

Detailed Methodology:

  • To an oven-dried reaction vessel, add this compound, the boronic acid, the base, the palladium precatalyst, and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Coupling_Cycle cluster_main Suzuki Coupling Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation Hydride Source Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling [O₂] or Pd(II) Protodeboronation Protodeboronation (Ar'-H) Transmetal->Protodeboronation H₂O RedElim Reductive Elimination PdII_Ar->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki coupling reaction and common side reactions.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Identify Identify Side Products (LC-MS, NMR) Start->Identify Homocoupling Homocoupling Dominant? Identify->Homocoupling Protodeboronation Protodeboronation Dominant? Homocoupling->Protodeboronation No Action_Homo Degas Solvents Use Pd(0) Source Homocoupling->Action_Homo Yes Dehalogenation Dehalogenation Dominant? Protodeboronation->Dehalogenation No Action_Proto Change Base Use Boronic Ester Lower Temperature Protodeboronation->Action_Proto Yes NoReaction Mainly Starting Material? Dehalogenation->NoReaction No Action_Dehalo Screen Ligands Use Anhydrous Solvent Dehalogenation->Action_Dehalo Yes Action_NoRxn Screen Catalysts/Ligands Increase Temperature Change Solvent NoReaction->Action_NoRxn Yes End Re-run and Analyze NoReaction->End No Action_Homo->End Action_Proto->End Action_Dehalo->End Action_NoRxn->End

Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.

References

Technical Support Center: Purification of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and widely used methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in my sample of this compound?

While the specific impurity profile depends on the synthetic route, potential contaminants can include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Intermediates: In multi-step syntheses, intermediates may be carried over into the final product if purification steps are not optimized.[1]

  • Byproducts of Side Reactions: These can include isomers from incomplete or over-nitration, as well as hydrolysis products if water is present in the reaction.[1]

  • Residual Solvents: Solvents used during the reaction or initial work-up may remain in the crude product.[1]

  • Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis may also be present as impurities.[1]

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile impurities, such as residual solvents and some starting materials.[1]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
"Oiling out" (product separates as a liquid) The compound is coming out of solution above its melting point.- Add more solvent to the hot solution to decrease the saturation point.- Switch to a lower-boiling point solvent or a different solvent mixture.- Try seeding the cooling solution with a pure crystal of the compound to encourage crystallization.
No crystal formation upon cooling The solution is not supersaturated, or the compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration of the product.- Cool the solution in an ice bath to further decrease solubility.- Gently scratch the inside of the flask with a glass rod to create nucleation sites.
Low recovery of purified product The compound has significant solubility in the cold solvent, or too much solvent was used.- Ensure the solution is cooled sufficiently before filtration.- Minimize the amount of cold solvent used to wash the crystals.- Concentrate the filtrate and cool again to recover a second crop of crystals.
Colored impurities remain in the crystals The colored impurity has similar solubility properties to the product or is trapped within the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.- A second recrystallization may be necessary.
Column Chromatography
Problem Possible Cause Solution
Poor separation of product and impurities The chosen eluent system is not optimal for separating the components.- Use Thin Layer Chromatography (TLC) to screen for a more effective eluent system that provides better separation of spots.- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Product elutes too quickly The eluent is too polar, causing all components to move rapidly through the column with little interaction with the stationary phase.[2]- Switch to a less polar eluent system.
Product does not elute from the column The eluent is not polar enough to displace the compound from the stationary phase.[2]- Gradually increase the polarity of the eluent system.
Streaking or tailing of bands on the column The sample was overloaded on the column, or the compound has low solubility in the eluent.- Use a larger column or load less sample.- Choose an eluent system in which the compound is more soluble.
Cracking of the silica gel bed Improper packing of the column or running the column dry.- Ensure the column is packed uniformly as a slurry.- Never let the solvent level drop below the top of the silica gel.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures). Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the product when hot but not when cold.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.[3]

General Column Chromatography Protocol
  • Eluent Selection: Use TLC to identify a solvent system that provides good separation between the desired product and any impurities. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a common starting point.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a glass column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation visually if the compounds are colored, or by collecting small fractions and analyzing them by TLC.[2]

  • Fraction Analysis: Spot each collected fraction on a TLC plate to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅ClFNO₃[4]
Molecular Weight 205.57 g/mol [4]
Appearance Solid

Common Solvents for Purification of Nitroaromatic Compounds

Purification MethodSolvent/Solvent SystemNotes
Recrystallization Ethanol, Methanol, Isopropanol, Ethyl Acetate/HexaneThe choice of solvent is critical and must be determined experimentally. A good solvent dissolves the compound well when hot and poorly when cold.[3][5]
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/HexaneThe ratio of solvents should be optimized using TLC to achieve good separation.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityAnalysis Purity Analysis (TLC, HPLC, GC-MS) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product PurityAnalysis->PureProduct Purity > 98% Impure Product still impure PurityAnalysis->Impure Purity < 98% Impure->ColumnChromatography Repurify

Caption: General purification workflow for reaction products.

TroubleshootingRecrystallization Start Attempt Recrystallization OilingOut Product 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No AddSolvent Add more solvent or change solvent OilingOut->AddSolvent Yes SeedCrystals Seed with pure crystal OilingOut->SeedCrystals Yes Concentrate Concentrate solution NoCrystals->Concentrate Yes ScratchFlask Scratch flask NoCrystals->ScratchFlask Yes Success Successful Crystallization NoCrystals->Success No AddSolvent->Start SeedCrystals->Start Concentrate->Start ScratchFlask->Start

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Managing Exothermic Reactions with 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for managing exothermic reactions involving 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. Given the presence of a nitro group, this compound is expected to exhibit significant exothermic behavior in certain reactions, such as nitration, reduction, or decomposition at elevated temperatures. This can pose a significant safety risk if not properly managed. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe handling and reaction of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with reactions of this compound?

A1: The primary hazard is the potential for a runaway reaction due to the exothermic nature of many of its reactions, particularly nitration or reduction of the nitro group. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, fire, or explosion. The compound itself is also classified as toxic if swallowed and can cause severe skin burns and eye damage[1].

Q2: What is a thermal runaway reaction and why is it a concern with this compound?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop. Nitroaromatic compounds, like this compound, are known to be involved in such incidents, especially during nitration or in the presence of contaminants that can lower the decomposition temperature[2].

Q3: What are the critical parameters to monitor during a reaction with this compound?

A3: The most critical parameters to monitor are the reaction temperature, the rate of reagent addition, and the efficiency of mixing. Continuous temperature monitoring is essential to detect any deviation from the expected profile. The rate of addition of a reactive reagent should be carefully controlled to manage the rate of heat generation. Vigorous stirring is necessary to ensure uniform temperature distribution and prevent the formation of localized hot spots.

Q4: What should I do if I observe an unexpected temperature increase?

A4: An unexpected temperature rise is a sign of a potential loss of control. Immediately stop the addition of any reagents, enhance cooling, and be prepared to implement an emergency quenching procedure. Inform your supervisor and colleagues.

Q5: Are there any known incompatible materials with this compound?

A5: While specific incompatibility data for this exact compound is limited, as a general precaution for nitroaromatic compounds, avoid contact with strong bases, strong reducing agents, and certain metals, as they can catalyze decomposition. Contamination with impurities can also significantly lower the decomposition temperature of nitro compounds[2].

Troubleshooting Guide for Exothermic Reactions

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Rise - Reagent addition is too fast.- Inadequate cooling.- Poor mixing leading to localized hot spots.- Incorrect reactant concentration.- Immediately stop all reagent feeds.- Apply maximum cooling (e.g., add dry ice to the cooling bath).- Increase stirring speed if safe to do so.- Prepare for emergency quenching (see Protocol 2).- Alert personnel and evacuate if necessary.
Reaction Fails to Initiate, Followed by a Sudden Exotherm - Low initial temperature.- Impurities inhibiting the reaction.- Accumulation of unreacted reagents.- Carefully and slowly increase the temperature in small increments.- If the reaction still doesn't start, consider that there may be an accumulation of reactive species. Do not add more reagents. - Safely quench the reaction and re-evaluate the procedure.
Solidification of Reaction Mixture - Product or intermediate is precipitating out of solution.- Reaction temperature is too low.- Add a co-solvent to improve solubility.- Slowly and carefully increase the reaction temperature while monitoring for any exotherm.- Ensure the stirring is adequate to handle a slurry.
Gas Evolution and Pressure Build-up - Decomposition of the starting material or product.- Formation of gaseous byproducts.- Ensure the reaction is properly vented.- Monitor the off-gas rate.- If pressure builds up in a closed system, immediately and carefully vent to a safe location or scrubber.- Cool the reaction to slow down the gas evolution rate.

Quantitative Data for Structurally Similar Compounds

Compound Parameter Value Source
Nitrobenzene Enthalpy of Decomposition~ -2500 J/g[2]
Nitrobenzene/Dinitrobenzene Mixtures Decomposition Onset (ARC)263-280 °C[2]
Substituted Nitrobenzene (general) Heat of Catalytic ReductionHighly Exothermic[3]

Experimental Protocols

Protocol 1: General Procedure for a Controlled Exothermic Reaction (e.g., Nitration)

This protocol outlines a general approach to safely perform a potentially exothermic reaction.

  • Hazard Assessment: Before starting, conduct a thorough hazard assessment. Review the Safety Data Sheet (SDS) for all reagents. Use the data for analogous compounds to estimate the potential exotherm.

  • Equipment Setup:

    • Use a jacketed reactor with a reliable cooling system (e.g., a circulating chiller).

    • Equip the reactor with a calibrated thermometer, a mechanical stirrer, and a pressure-equalizing dropping funnel for reagent addition.

    • Ensure the setup is in a well-ventilated fume hood.

    • Have a secondary cooling bath (e.g., ice-water or dry ice/acetone) readily available for emergency cooling.

  • Procedure:

    • Charge the reactor with this compound and the reaction solvent.

    • Cool the reactor contents to the desired initial temperature (e.g., 0-5 °C).

    • Begin slow, dropwise addition of the nitrating agent (or other reactive reagent) via the dropping funnel.

    • Continuously monitor the internal temperature. The rate of addition should be controlled to maintain the temperature within a narrow, predetermined range (e.g., ± 2 °C).

    • Ensure efficient stirring throughout the addition to prevent the formation of hot spots.

    • After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.

    • Proceed with a controlled work-up, such as quenching in ice water (see Protocol 2).

Protocol 2: Emergency Quenching Procedure

This protocol should be initiated if a thermal runaway is suspected.

  • Immediate Actions:

    • Stop all reagent addition.

    • Apply maximum cooling to the reactor.

    • Alert all personnel in the immediate vicinity.

  • Quenching:

    • If the temperature continues to rise uncontrollably, prepare to quench the reaction.

    • A pre-prepared, cold quenching solution (e.g., a large volume of ice-water or a suitable buffer) should be readily accessible.

    • If possible and safe, slowly transfer the reaction mixture to the quenching solution with vigorous stirring. Caution: This may cause rapid gas evolution.

    • Alternatively, if the reactor setup allows, slowly add the quenching solution to the reactor.

  • Post-Quench:

    • Once the reaction is quenched and the temperature is stable, assess the situation before proceeding with any further work.

    • Document the incident and review the experimental procedure to identify the cause of the runaway.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_control Control & Response A Hazard Assessment B Equipment Setup A->B C Prepare Reagents B->C D Charge Reactor & Cool C->D E Slow Reagent Addition D->E F Monitor Temperature E->F G Temperature Stable? F->G H Continue Monitoring G->H Yes I EMERGENCY QUENCH G->I No H->G

Caption: Workflow for managing a potentially exothermic reaction.

Runaway_Reaction_Logic cluster_cause Causes cluster_effect Effects A Heat Generation > Heat Removal B Temperature Increase A->B C Reaction Rate Accelerates B->C E Pressure Increase B->E D More Heat Generation C->D D->B Positive Feedback F Runaway Reaction D->F E->F

Caption: The positive feedback loop of a thermal runaway reaction.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

A1: The primary challenges stem from the electronic nature of the substrate. As an aryl chloride, it is inherently less reactive than the corresponding bromide or iodide, making oxidative addition to the palladium catalyst the rate-limiting step.[1][2] The presence of the strongly electron-withdrawing nitro group activates the C-Cl bond towards oxidative addition, but it can also introduce complications. For instance, in Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) may be incompatible with the nitro group.[3] The methoxy group, being electron-donating, can also influence the electronic properties of the aromatic ring.

Q2: Which type of palladium catalyst is generally recommended for this substrate?

A2: For challenging aryl chlorides, palladium(0) catalysts are typically employed.[4] These can be generated in situ from palladium(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃.[5] The use of pre-formed Pd(0) catalysts or modern pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) that readily generate the active Pd(0) species is often advantageous for reproducibility and activity. For Suzuki-Miyaura couplings of electron-poor aryl chlorides, systems with low palladium catalyst loadings (as low as 50 ppm) have been successfully employed in some cases.[6]

Q3: What are the key considerations for ligand selection?

A3: Ligand selection is critical for successful cross-coupling of aryl chlorides. Bulky and electron-rich phosphine ligands are generally required to facilitate the challenging oxidative addition step.[1] For Suzuki-Miyaura reactions, ligands like SPhos, XPhos, and RuPhos are often effective.[7] In Buchwald-Hartwig aminations, bulky biarylphosphine ligands are also commonly used.[8] The choice of ligand can also influence the selectivity and prevent side reactions.

Q4: How do I choose an appropriate base for my reaction?

A4: The choice of base depends on the specific cross-coupling reaction and the stability of your substrate and coupling partner. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[9] For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LHMDS are often necessary, but care must be taken due to the potential for incompatibility with the nitro group.[3] In such cases, a weaker base like Cs₂CO₃ or K₃PO₄ might be a better starting point, although this may require higher temperatures or longer reaction times.

Q5: Can the nitro group interfere with the catalytic cycle?

A5: Yes, the nitro group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, under certain reductive conditions that might be present during the reaction (for example, from certain additives or side reactions), the nitro group could be reduced, leading to undesired byproducts. Careful selection of reaction conditions is crucial to minimize these effects. Recent developments have even explored using the nitro group as a leaving group in cross-coupling reactions, highlighting its reactivity.[10][11]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand. Consider using a more stable and reliable pre-catalyst. - Ensure rigorous exclusion of air and moisture, as the active Pd(0) species is oxygen-sensitive. Purge the reaction vessel with an inert gas (Argon or Nitrogen) and use degassed solvents.
Inefficient Oxidative Addition - Switch to a more electron-rich and bulky phosphine ligand (e.g., from PPh₃ to XPhos or SPhos). - Increase the reaction temperature in increments of 10-20 °C. - Consider a different palladium precursor that more readily forms the active Pd(0) catalyst.
Problematic Transmetalation (Suzuki) - Ensure the boronic acid is of high purity and stored under dry conditions. - The base is crucial for activating the boronic acid; screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[9] - The addition of water to the solvent system (e.g., dioxane/water) can be beneficial.
Amine Deprotonation Issues (Buchwald-Hartwig) - If using a weak base, switch to a stronger, non-nucleophilic base like NaOtBu or LHMDS, being mindful of potential incompatibility with the nitro group.[3] - Ensure the amine coupling partner is pure and dry.
Substrate Decomposition - If using a strong base like NaOtBu, consider switching to a milder base such as Cs₂CO₃ or K₃PO₄ to avoid side reactions with the nitro group.[3] - Lower the reaction temperature.
Issue 2: Formation of Significant Byproducts
Byproduct Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) - This can occur if the reaction mixture contains Pd(II) species. Ensure complete reduction to Pd(0).[12] - Rigorously degas the reaction mixture to remove oxygen, which can promote homocoupling.[12]
Hydrodehalogenation (Replacement of -Cl with -H) - This side reaction can compete with the desired cross-coupling.[4] - Optimize the ligand and base combination. Bulky, electron-rich ligands can favor the desired reductive elimination.[13] - Ensure the absence of unintentional proton sources.
Reduction of the Nitro Group - Avoid harsh reaction conditions or additives that have reducing properties. - Monitor the reaction closely and avoid unnecessarily long reaction times.

Data Presentation: Representative Catalyst Systems

Disclaimer: The following tables present representative data for the cross-coupling of structurally similar electron-deficient aryl chlorides. Optimal conditions for this compound may vary and require experimental optimization.

Table 1: Suzuki-Miyaura Coupling of Electron-Deficient Aryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012~85
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Dioxane/H₂O11016~90
XPhos Pd G3 (2)-Cs₂CO₃ (2)THF8012~92

Table 2: Buchwald-Hartwig Amination of Electron-Deficient Aryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene10018~75
Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.2)Dioxane9012~88
RuPhos Pd G3 (1)-K₃PO₄ (2)tert-Amyl alcohol11024~80

Table 3: Heck Coupling of Electron-Deficient Aryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (2)DMF12024~70
PdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)NMP13018~65
Herrmann's catalyst (1)-NaOAc (2)DMA12016~78

Experimental Protocols

Disclaimer: These are general protocols adapted for substrates similar to this compound and should be optimized for the specific reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk tube are added this compound (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Degassed toluene (5 mL) and degassed water (0.5 mL) are then added via syringe. The reaction mixture is heated to 100 °C with vigorous stirring and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (0.01 mmol), RuPhos (0.02 mmol), and NaOtBu (1.2 mmol). The vial is sealed, removed from the glovebox, and this compound (1.0 mmol) and the amine (1.2 mmol) are added, followed by the addition of dry, degassed dioxane (5 mL) under an argon atmosphere. The reaction mixture is heated to 90 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite®, and the filtrate is concentrated. The residue is then purified by flash chromatography.

Protocol 3: General Procedure for Heck Coupling

A mixture of this compound (1.0 mmol), the desired alkene (1.5 mmol), Pd(OAc)₂ (0.01 mmol), P(o-tol)₃ (0.02 mmol), and Et₃N (2.0 mmol) in anhydrous DMF (5 mL) is placed in a sealed tube. The mixture is purged with argon for 15 minutes. The tube is then sealed and heated to 120 °C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.

Visualizations

Cross_Coupling_Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Aryl)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R L-Pd(II)(Aryl)(R') Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Aryl-R' RedElim->Product Aryl_X Aryl-X Aryl_X->OxAdd R_M R'-M R_M->Transmetal

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

Catalyst_Screening_Workflow start Define Reaction: Substrate + Coupling Partner screen_pd Screen Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts) start->screen_pd screen_ligand Screen Ligand (e.g., XPhos, SPhos, RuPhos) screen_pd->screen_ligand screen_base Screen Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) screen_ligand->screen_base screen_solvent Screen Solvent (e.g., Toluene, Dioxane, THF) screen_base->screen_solvent optimize_temp Optimize Temperature and Concentration screen_solvent->optimize_temp analyze Analyze Results (Yield, Purity, Byproducts) optimize_temp->analyze analyze->screen_pd Re-screen finish Optimized Conditions analyze->finish Acceptable?

Caption: Experimental workflow for catalyst system screening.

Troubleshooting_Tree start Low / No Yield check_reagents Check Reagent Quality (Substrates, Solvent, Base) start->check_reagents check_inert Ensure Inert Atmosphere (Degassing, Ar/N₂) check_reagents->check_inert Reagents OK optimize_ligand Optimize Ligand (Bulky, Electron-Rich) check_inert->optimize_ligand Atmosphere OK optimize_conditions Optimize Conditions (Base, Solvent, Temp) optimize_ligand->optimize_conditions analyze_mixture Analyze Reaction Mixture (Side Products, Pd Black) optimize_conditions->analyze_mixture

References

overcoming low reactivity of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive than other nitro-activated aryl halides?

A1: The reactivity of this compound in SNAr reactions is influenced by a combination of electronic and steric factors. While the nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic attack, the methoxy group, positioned ortho to the chlorine, introduces steric hindrance. This bulkiness can impede the approach of the nucleophile to the reaction center. Additionally, the methoxy group is an electron-donating group by resonance, which can partially counteract the activating effect of the nitro group.

Q2: Which halogen is the better leaving group in this molecule, chlorine or fluorine?

A2: In nucleophilic aromatic substitution reactions, fluoride is generally a better leaving group than chloride. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Q3: What are the common side products observed in reactions with this substrate?

A3: Common side products can include the formation of regioisomers if the reaction conditions are not selective, and products resulting from the displacement of the "wrong" halogen. Under certain conditions, decomposition of the starting material or the product may occur, especially at high temperatures. It is also possible to observe products from reaction with the solvent if it is nucleophilic in nature.

Q4: Can I use microwave irradiation to improve the reaction rate?

A4: Yes, microwave-assisted heating is a common and effective technique to accelerate SNAr reactions, particularly for less reactive substrates. The rapid and efficient heating provided by microwaves can significantly reduce reaction times and improve yields. However, care must be taken to monitor the reaction temperature and pressure to avoid decomposition.

Troubleshooting Guide

Issue 1: Low or no conversion to the desired product.

Possible Cause Suggested Solution
Insufficient activation of the aromatic ring.Increase the reaction temperature. If the nucleophile is stable at higher temperatures, refluxing in a high-boiling solvent like DMF, DMSO, or NMP can be effective.
Steric hindrance from the methoxy group.Use a less sterically hindered nucleophile if possible. Alternatively, employ a catalyst to lower the activation energy.
Poor nucleophilicity of the reacting partner.If using a weak nucleophile, consider deprotonating it with a strong, non-nucleophilic base (e.g., NaH, KHMDS) prior to the addition of the aryl halide.
Inappropriate solvent.Use a polar aprotic solvent such as DMF, DMSO, or NMP to solvate the nucleophile and facilitate the reaction.

Issue 2: Formation of multiple products or low selectivity.

Possible Cause Suggested Solution
Reaction temperature is too high.Lower the reaction temperature to favor the kinetically controlled product. This may require longer reaction times.
Non-selective displacement of halogens.Optimize the reaction conditions to favor displacement of the more reactive halogen (fluorine). This can sometimes be achieved by careful selection of the solvent and temperature.
Competing side reactions.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use anhydrous solvents to avoid hydrolysis of the starting material or product.

Strategies to Overcome Low Reactivity

The low reactivity of this compound can be overcome by employing several strategies, including thermal activation, base-assisted nucleophile activation, and catalysis.

logical_relationship cluster_reactivity Low Reactivity of Substrate cluster_solutions Strategies for Overcoming Low Reactivity This compound This compound Thermal Activation Thermal Activation This compound->Thermal Activation Increase Temperature Base-Assisted Nucleophile Activation Base-Assisted Nucleophile Activation This compound->Base-Assisted Nucleophile Activation Enhance Nucleophilicity Catalysis Catalysis This compound->Catalysis Lower Activation Energy experimental_workflow start Start reactants Combine Substrate, Amine, Base, and Solvent start->reactants heat Heat to Desired Temperature reactants->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end signaling_pathway cluster_catalysis Palladium Catalytic Cycle cluster_substrates Reactants & Products Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_complex [Ar-Pd(II)-Cl]L_n OA->PdII_complex Amine_assoc Amine Coordination PdII_complex->Amine_assoc PdII_amine [Ar-Pd(II)-Amine]L_n Amine_assoc->PdII_amine RE Reductive Elimination PdII_amine->RE RE->Pd0 Catalyst Regeneration Product Aryl-NR2 RE->Product ArylCl Aryl-Cl ArylCl->OA Amine R2NH Amine->Amine_assoc

removal of unreacted 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification and Work-Up

Topic: Removal of Unreacted 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with the purification of reaction mixtures containing residual this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from my reaction mixture?

A1: The most common and effective purification techniques for removing this unreacted starting material are recrystallization and silica gel column chromatography. The choice between them depends on the scale of your reaction, the properties of your desired product, and the nature of the impurities. Liquid-liquid extraction can also be employed as a preliminary purification step.

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent will dissolve this compound and your product poorly at room temperature but very well at elevated temperatures.[1] You should screen various solvents to find one that selectively crystallizes your product upon cooling, leaving the unreacted starting material and other impurities in the solvent (mother liquor).[2] Common solvent systems for compounds with similar polarity include ethanol, or mixtures like n-hexane/ethyl acetate and n-hexane/acetone.[3]

Q3: My product and the unreacted starting material have very similar polarities. How can I separate them using column chromatography?

A3: When polarities are close, separation by column chromatography can be challenging but is often achievable.

  • Use a shallow gradient: Start with a low polarity eluent and gradually increase the polarity. This will help to improve the separation between closely eluting compounds.

  • Try a different solvent system: Sometimes changing the solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve separation.[4]

  • Use a longer column: A longer column provides more surface area for the separation to occur, which can enhance resolution.[4]

Q4: I see a persistent spot on my TLC plate corresponding to the starting material after my work-up. What should I do?

A4: If a simple aqueous work-up does not remove the starting material, a secondary purification step is necessary. Re-subjecting your crude product to column chromatography with an optimized solvent system or performing a careful recrystallization are the recommended next steps. Ensure your product is stable to these techniques.

Q5: What analytical techniques can I use to confirm the complete removal of this compound?

A5: Several analytical methods can be used to confirm the purity of your final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive method for quantifying residual starting material and other impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable if your product and the starting material are volatile.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to detect the presence of characteristic peaks corresponding to the starting material.

  • Melting Point Analysis: A sharp melting point range close to the literature value for your pure compound suggests high purity.[1] Impurities like the starting material will typically cause a depression and broadening of the melting point range.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅ClFNO₃[5]
Molecular Weight 205.57 g/mol [5]
Appearance Solid
CAS Number 84478-76-2[5]
InChI Key CRONHBXGPYQWHX-UHFFFAOYSA-N

Table 2: Common Solvents for Recrystallization

Solvent / MixtureComments
Ethanol A general-purpose solvent suitable for minor impurities.[3]
n-Hexane / Acetone A good general mixture; allowing slow evaporation can aid crystal growth.[3]
n-Hexane / Ethyl Acetate A common mixture, though sometimes less effective than hexane/acetone.[3]
Water Can be effective for polar compounds that are insoluble in cold water but soluble in hot water.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for purifying a solid compound by recrystallization.[1][2][6]

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of a chosen solvent. If the solid dissolves immediately at room temperature, the solvent is not suitable. If it doesn't dissolve, gently heat the test tube. If the solid dissolves when hot, the solvent is potentially suitable.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.[1] This should be done on a hot plate with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1] If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

  • Purity Assessment: Analyze the purity of the recrystallized product using TLC, melting point analysis, or another appropriate analytical technique.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should give your desired product an Rf value of approximately 0.3-0.4 and show good separation from the this compound spot.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is common). Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualized Workflows and Troubleshooting

experimental_workflow reaction Reaction Completion workup Aqueous Work-up (e.g., L-L Extraction) reaction->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude tlc_check TLC Analysis crude->tlc_check purification Purification Step (Column or Recrystallization) tlc_check->purification Starting Material Detected pure_product Pure Product tlc_check->pure_product Product is Pure purification->pure_product troubleshooting_guide start Issue: Unreacted Starting Material (SM) Detected After Initial Work-up check_polarity Are Product and SM Polarities Similar on TLC? start->check_polarity diff_polarity No (Separation > 0.2 Rf) check_polarity->diff_polarity No sim_polarity Yes (Separation < 0.2 Rf) check_polarity->sim_polarity Yes column Perform Flash Column Chromatography diff_polarity->column recrystallize Attempt Recrystallization diff_polarity->recrystallize sim_polarity->recrystallize optimize_column Optimize Column Conditions: - Shallow Gradient - Different Solvent System sim_polarity->optimize_column

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing base conditions in nucleophilic aromatic substitution (SNAr) reactions involving 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in the SNAr reaction with this substrate?

A1: In the context of nucleophilic aromatic substitution, a base typically serves two main functions. Firstly, if the nucleophile is a neutral species like an alcohol (R-OH) or a primary/secondary amine (R-NH2), the base is used to deprotonate it, thereby generating a more potent anionic nucleophile (e.g., RO⁻ or R-NH⁻).[1] Secondly, the base acts as a scavenger to neutralize any acidic byproducts formed during the reaction, which can prevent side reactions or decomposition of the product.[1]

Q2: Which halogen on this compound is the more probable leaving group?

A2: For SNAr reactions, the reactivity of halogen leaving groups is typically F > Cl > Br > I.[2] This is contrary to S_N_2 reactions and is because the rate-determining step is the initial attack by the nucleophile, not the breaking of the carbon-halogen bond.[3][4] The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. On the substrate this compound, the nitro group is ortho to the fluorine and para to the chlorine, activating both positions for substitution.[5] Given the higher intrinsic reactivity of fluoride as a leaving group in SNAr, substitution is more likely to occur at the C5 position, displacing the fluorine atom.

Q3: What factors should I consider when selecting a base for my experiment?

A3: The choice of base is critical and depends on several factors:

  • Nucleophile pKa: The base must be strong enough to deprotonate the nucleophile effectively. A general rule is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of the nucleophile.

  • Base Strength & Nucleophilicity: Very strong and nucleophilic bases can sometimes compete with the intended nucleophile, leading to side products. Non-nucleophilic bases like DBU or hindered amines are sometimes preferred.

  • Solubility: The base should be soluble in the chosen reaction solvent to be effective. Using a soluble base like cesium carbonate (Cs₂CO₃) can sometimes provide better results than a less soluble one like potassium carbonate (K₂CO₃).

  • Reaction Conditions: The stability of the base at the reaction temperature must be considered. Some bases may decompose under harsh heating.

Q4: What are some common bases used for this type of reaction, and how do they compare?

A4: A variety of bases can be employed, ranging from mild inorganic carbonates to strong hydrides. The optimal choice depends on the specific nucleophile and reaction conditions.

BaseFormulaType / StrengthTypical SolventsUse Case & Considerations
Potassium CarbonateK₂CO₃Inorganic / ModerateDMF, DMSO, AcetonitrileA common, cost-effective choice for deprotonating phenols and some amines. Limited solubility can sometimes lead to slower reactions.
Cesium CarbonateCs₂CO₃Inorganic / ModerateDMF, DMSO, THFMore soluble than K₂CO₃, often leading to faster reaction rates and higher yields. Good for moderately acidic nucleophiles.
Sodium HydrideNaHHydride / StrongTHF, DMFA very strong, non-nucleophilic base used for deprotonating alcohols and less acidic nucleophiles. Requires anhydrous conditions as it reacts violently with water.
TriethylamineEt₃NAmine / MildDCM, THF, AcetonitrileOften used as an acid scavenger rather than for deprotonating the primary nucleophile. Suitable when the nucleophile is already anionic or highly reactive.
DBUC₉H₁₆N₂Amidine / StrongAcetonitrile, THF, TolueneA strong, non-nucleophilic organic base. Useful when inorganic bases cause solubility or side-reaction issues.
Potassium tert-butoxideKOtBuAlkoxide / StrongTHF, DioxaneA strong, sterically hindered base. Effective for deprotonating a wide range of nucleophiles.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem: Low or No Product Conversion

Possible CauseRecommended Solution
Insufficient Base Strength The base is not strong enough to deprotonate the nucleophile. Switch to a stronger base from the table above (e.g., move from K₂CO₃ to NaH).
Poor Base Solubility The base is not dissolving in the reaction solvent. Try a more soluble alternative (e.g., Cs₂CO₃ instead of K₂CO₃) or switch to a more polar aprotic solvent like DMSO.[6]
Presence of Water The reaction is not running under anhydrous conditions. Water can consume strong bases and compete as a nucleophile. Ensure all glassware is oven-dried and use anhydrous solvents.
Low Reaction Temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[7] Gradually increase the reaction temperature, monitoring for any decomposition.

Problem: Formation of Multiple Products or Impurities

Possible CauseRecommended Solution
Base is Too Strong A very strong base may be causing decomposition of the starting material or product, especially at high temperatures. Consider using a milder base (e.g., K₂CO₃) or lowering the reaction temperature.
Lack of Regioselectivity Substitution is occurring at both the chloro- and fluoro-positions. This can happen under harsh conditions. Try running the reaction at a lower temperature to favor substitution at the more reactive C-F position.
Side Reaction with Solvent Some solvents, like DMF, can decompose in the presence of strong bases at high temperatures. Consider switching to a more stable solvent like DMSO or Dioxane.

Experimental Protocols

The following is a generalized protocol for the nucleophilic aromatic substitution of this compound with a generic alcohol (ROH). This protocol should be optimized for each specific nucleophile.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., R-OH) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, NaH) (1.5 - 2.0 eq)

  • Anhydrous Solvent (e.g., DMF, DMSO)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and condenser under an inert atmosphere.

  • Reagent Addition:

    • For bases like K₂CO₃: Add this compound, the nucleophile, the base, and the solvent to the flask.

    • For bases like NaH: Add the nucleophile to a suspension of NaH in the solvent at 0 °C. Stir for 30 minutes to form the alkoxide, then slowly add a solution of the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-120 °C). Monitor the reaction progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated NH₄Cl solution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow prep Prepare Reactants (Substrate, Nucleophile, Base, Solvent) setup Reaction Setup (Dry Glassware, Inert Atmosphere) prep->setup 1 reaction Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction 2 workup Quench & Workup (Aqueous Wash, Extraction) reaction->workup 3 purify Purification (Column Chromatography) workup->purify 4 analyze Analysis (NMR, MS) purify->analyze 5 troubleshooting_logic start Low Yield? check_base Is base strong enough for Nu? start->check_base Yes check_temp Is temp high enough? check_base->check_temp Yes sol_stronger_base Action: Use stronger base (e.g., NaH) check_base->sol_stronger_base No check_sol Is base soluble? check_temp->check_sol Yes sol_inc_temp Action: Increase temperature check_temp->sol_inc_temp No sol_change_sol Action: Use more soluble base (Cs₂CO₃) or different solvent check_sol->sol_change_sol No review Review other parameters check_sol->review Yes

References

preventing byproduct formation in nitration of chloro-fluoro-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of chloro-fluoro-methoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on preventing byproduct formation and controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the expected major mononitration products for different isomers of chloro-fluoro-methoxybenzene?

The regiochemical outcome of the nitration of chloro-fluoro-methoxybenzene is primarily governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating and ortho, para-directing group. The chloro (-Cl) and fluoro (-F) groups are deactivating but are also ortho, para-directing. In general, the position of the incoming nitro group will be directed to the positions most activated by the methoxy group and least sterically hindered.

For example, in the nitration of 4-chloro-2-fluoro-1-methoxybenzene , the methoxy group strongly activates the positions ortho and para to it. The para position is blocked by the chloro group. The two ortho positions are at C2 and C6. The C2 position is already substituted with a fluorine atom. Therefore, the primary positions for nitration are C6 and C5. The methoxy group strongly directs to the C6 position (ortho) and the C5 position is activated by the fluorine and methoxy groups. The major product is expected to be 4-chloro-2-fluoro-5-nitro-1-methoxybenzene , with the other isomer as a potential byproduct.

Q2: What are the most common byproducts formed during the nitration of chloro-fluoro-methoxybenzene?

Common byproducts include:

  • Regioisomers: Formation of undesired isomers due to nitration at different positions on the aromatic ring. The distribution of these isomers is influenced by reaction temperature, nitrating agent, and catalyst.

  • Dinitrated products: Introduction of a second nitro group, especially under harsh reaction conditions (e.g., high temperature, excess nitrating agent). The initial nitro group is strongly deactivating, but the activating methoxy group can still promote a second nitration.

  • Phenolic byproducts: Hydrolysis of the methoxy group to a hydroxyl group can occur in the presence of strong acids, leading to the formation of nitrated chloro-fluorophenols.

  • Oxidation products: Strong oxidizing conditions can lead to the formation of various oxidation byproducts.

Q3: How can I minimize the formation of dinitrated byproducts?

To minimize dinitration, consider the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.

  • Low Temperature: Perform the reaction at a lower temperature (e.g., 0-10 °C) to reduce the reaction rate and improve selectivity for mononitration.[1]

  • Milder Nitrating Agents: Employ milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or use a catalyst system like a zeolite to enhance selectivity.

Q4: Can the methoxy group be cleaved during nitration?

Yes, under strongly acidic conditions and elevated temperatures, the methoxy group can undergo hydrolysis to a hydroxyl group, leading to the formation of the corresponding nitrophenol. To avoid this, it is recommended to use the mildest possible reaction conditions that still afford a reasonable reaction rate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Isomer - Non-optimal reaction temperature.- Inappropriate nitrating agent or catalyst.- Steric hindrance at the desired position.- Optimize the reaction temperature. Lower temperatures often favor the thermodynamically more stable para isomer.- Experiment with different nitrating systems. For example, using a bulky nitrating agent might favor the less sterically hindered isomer.- Consider using a regioselective catalyst, such as a specific type of zeolite.
High Levels of Dinitration - Reaction temperature is too high.- Excess of nitrating agent.- Prolonged reaction time.- Maintain a low reaction temperature (e.g., 0-5 °C).- Use a precise stoichiometry of the nitrating agent (1.0-1.1 equivalents).- Monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting material is consumed.
Formation of Phenolic Byproducts - Hydrolysis of the methoxy group due to strong acidity or high temperature.- Use a less acidic nitrating system if possible.- Ensure the reaction is carried out at a low temperature.- Minimize the reaction time.
Complex Product Mixture / Unidentified Byproducts - Oxidation of the starting material or product.- Competing side reactions.- Use a less aggressive nitrating agent.- Ensure the absence of impurities in the starting material that could lead to side reactions.- Employ purification techniques such as column chromatography to isolate the desired product.

Data Presentation

The following table summarizes typical isomer distributions for the nitration of related substituted anisoles. This data is provided for illustrative purposes to highlight the directing effects of substituents. The exact distribution for a specific chloro-fluoro-methoxybenzene isomer will need to be determined experimentally.

Substrate Nitrating Agent o-nitro : p-nitro ratio Reference
AnisoleHNO₃/H₂SO₄31 : 67General textbook data
AnisoleHNO₃/Ac₂O71 : 29--INVALID-LINK--
4-FluoroanisoleHNO₃/H₂SO₄12 : 88--INVALID-LINK--
4-ChloroanisoleHNO₃/H₂SO₄40 : 60--INVALID-LINK--

Experimental Protocols

Protocol 1: General Procedure for Mononitration using Mixed Acid

This protocol is a general guideline and should be optimized for the specific chloro-fluoro-methoxybenzene isomer.

Materials:

  • Chloro-fluoro-methoxybenzene (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable solvent)

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Cool a flask containing the chloro-fluoro-methoxybenzene dissolved in dichloromethane to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature at 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the substrate over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Regioselective Nitration using a Zeolite Catalyst

This method can improve regioselectivity towards the para isomer.

Materials:

  • Chloro-fluoro-methoxybenzene (1.0 eq)

  • Zeolite H-β

  • Nitric Acid (90-98%)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Activate the Zeolite H-β by heating under vacuum.

  • Suspend the activated zeolite in an anhydrous solvent in a reaction flask.

  • Add the chloro-fluoro-methoxybenzene to the suspension.

  • Heat the mixture to the desired reaction temperature (e.g., 70-90 °C).

  • Add concentrated nitric acid dropwise to the heated mixture.

  • Stir the reaction at the set temperature and monitor by GC.

  • After completion, cool the reaction mixture and filter to remove the zeolite catalyst.

  • Wash the filtrate with water and sodium bicarbonate solution.

  • Dry the organic layer and remove the solvent to obtain the crude product.

  • Purify as described in Protocol 1.

Visualizations

Nitration_Pathway Substrate Chloro-fluoro-methoxybenzene SigmaComplex Arenium Ion (Sigma Complex) Substrate->SigmaComplex Electrophilic Attack NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) Electrophile Nitronium Ion (NO2+) NitratingAgent->Electrophile Generation Electrophile->SigmaComplex DesiredProduct Desired Mononitro Isomer SigmaComplex->DesiredProduct Deprotonation IsomericByproduct Isomeric Byproduct SigmaComplex->IsomericByproduct Deprotonation (alternative position) DinitratedByproduct Dinitrated Byproduct DesiredProduct->DinitratedByproduct Further Nitration

Caption: General reaction pathway for the nitration of chloro-fluoro-methoxybenzene.

Troubleshooting_Logic Start Experiment Start Problem Problem Identified: Low Yield or High Byproducts Start->Problem CheckTemp Check Reaction Temperature Problem->CheckTemp CheckStoich Check Reagent Stoichiometry Problem->CheckStoich ConsiderCatalyst Consider Alternative Catalyst/Reagent Problem->ConsiderCatalyst TempHigh Temperature Too High? CheckTemp->TempHigh StoichExcess Excess Nitrating Agent? CheckStoich->StoichExcess RegioIssue Poor Regioselectivity? ConsiderCatalyst->RegioIssue OptimizeTemp Action: Lower Temperature TempHigh->OptimizeTemp Yes OptimizeStoich Action: Reduce Nitrating Agent StoichExcess->OptimizeStoich Yes ChangeSystem Action: Use Zeolite or Milder Nitrating Agent RegioIssue->ChangeSystem Yes End Problem Resolved OptimizeTemp->End OptimizeStoich->End ChangeSystem->End

References

Technical Support Center: Scale-Up of Reactions Involving 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of chemical reactions involving 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary scale-up challenges for reactions with this compound?

A1: The primary challenges in scaling up reactions involving this highly activated nitroaromatic compound revolve around managing the reaction exotherm, ensuring efficient mixing to avoid localized hotspots and side reactions, controlling impurity formation, and safely handling the material. Nucleophilic aromatic substitution (SNAr) reactions, a common transformation for this substrate, are often highly exothermic and can pose a risk of thermal runaway if not properly controlled.

Q2: What are the main safety concerns associated with this compound?

A2: this compound is a toxic and corrosive solid.[1] Key safety concerns include:

  • Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[2][3]

  • Corrosivity: It can cause severe skin burns and eye damage.[1][2]

  • Thermal Instability: Like many nitroaromatic compounds, it can undergo exothermic decomposition at elevated temperatures, a risk that is heightened by the presence of impurities or certain reagents.[4][5][6]

Q3: What are the most common reactions performed with this compound?

A3: The most common reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. Due to the strong electron-withdrawing effect of the nitro group and the fluorine atom, the aromatic ring is highly activated for this type of reaction. Common nucleophiles include primary and secondary amines, alcohols, and thiols.

Q4: Why is temperature control so critical during the scale-up of these reactions?

A4: Temperature control is paramount due to the exothermic nature of SNAr reactions with activated nitroaromatics. Poor temperature control can lead to:

  • Thermal Runaway: The rate of heat generation can exceed the rate of heat removal, leading to a rapid increase in temperature and pressure, potentially causing a reactor failure.[7] The rate of reaction, and thus heat generation, can double with every 10°C rise in temperature.[8]

  • Increased Impurity Formation: Higher temperatures can promote side reactions, such as di-substitution or decomposition of starting materials and products, leading to a less pure product and more challenging purification.

  • Decreased Selectivity: The desired regioselectivity of the substitution may be compromised at elevated temperatures.

Troubleshooting Guide

Problem 1: Poor or Inconsistent Yield Upon Scale-Up

Possible Causes & Solutions

CauseTroubleshooting Steps
Inefficient Mixing In larger reactors, inefficient mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk, causing degradation. It can also result in poor mass transfer between reactants. Solution: Ensure the agitator design and speed are appropriate for the reactor geometry and reaction mass viscosity. Consider using baffles to improve mixing. For highly exothermic reactions, a semi-batch process with controlled addition of one reactant is recommended.[1]
Poor Temperature Control As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[8] Solution: Use a reactor with a high heat transfer coefficient. Ensure the temperature difference between the reactor and the cooling jacket is optimized. For highly exothermic reactions, consider using a more dilute reaction mixture or a solvent with a higher boiling point to act as a heat sink.
Side Reactions Higher concentrations and temperatures on a larger scale can favor side reactions, such as reaction with the solvent or di-substitution. Solution: Re-optimize the reaction conditions at the larger scale. This may involve lowering the reaction temperature, using a less reactive solvent, or adjusting the stoichiometry of the reactants.
Problem 2: Increased Levels of Impurities in the Final Product

Possible Causes & Solutions

Impurity TypeIdentification & Mitigation
Unreacted Starting Material Identification: HPLC, GC-MS. Mitigation: Increase the reaction time or temperature cautiously. Ensure the stoichiometry of the nucleophile is sufficient. Improve mixing to ensure all the starting material is in contact with the reagent.
Di-substituted Byproducts Identification: LC-MS to identify the molecular weight of the byproduct. Mitigation: Use a stoichiometric amount of the nucleophile or a slight excess. Avoid high temperatures and long reaction times. Consider adding the nucleophile slowly to the reaction mixture to maintain a low concentration.
Solvent-Related Impurities Identification: GC-MS for residual solvents. LC-MS for impurities formed from the reaction of the starting material or product with the solvent. Mitigation: Choose a more inert solvent. Ensure the solvent is dry and of high purity. Optimize the work-up and purification steps to effectively remove the solvent.
Degradation Products Identification: LC-MS, NMR. Mitigation: Avoid excessive temperatures and prolonged reaction times. Ensure the reaction is performed under an inert atmosphere if the product is sensitive to oxidation.

Experimental Protocols

Key Experiment: Nucleophilic Aromatic Substitution with an Amine (Illustrative Protocol)

This protocol is a general guideline for a laboratory-scale reaction and must be adapted and optimized for scale-up with appropriate safety assessments.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add this compound (1.0 eq).

  • Add the solvent (e.g., DMF, 5-10 volumes).

  • Add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Parameters for Amination of Analogous Chloro-nitroaromatic Compounds

Data presented is for analogous compounds and should be used as a guide for process development with this compound.

SubstrateNucleophileSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloronitrobenzeneAmmoniaChlorobenzene1302089.3[9]
3,4-DichloronitrobenzeneAmmoniaChlorobenzene1602487.7[9]
2,5-Dichloronitrobenzeneaq. NaOHWater100154.3[10]

Visualizations

Experimental Workflow for SNAr Reaction Scale-Up

G cluster_0 Lab Scale (mg to g) cluster_1 Pilot Scale (kg) cluster_2 Production Scale (ton) lab_synthesis Reaction Synthesis & Optimization lab_workup Work-up & Purification lab_synthesis->lab_workup Reaction Mixture lab_analysis Analysis (HPLC, NMR, MS) lab_workup->lab_analysis Crude Product pilot_safety Thermal Hazard Assessment (Calorimetry) lab_analysis->pilot_safety Optimized Conditions pilot_synthesis Jacketed Reactor Synthesis pilot_safety->pilot_synthesis Safe Operating Parameters pilot_workup Large-Scale Work-up (Extraction, Filtration) pilot_synthesis->pilot_workup Reactor Batch pilot_analysis In-Process Controls (IPC) pilot_workup->pilot_analysis Samples prod_synthesis Manufacturing Campaign pilot_analysis->prod_synthesis Validated Process prod_qc Quality Control (QC) Testing prod_synthesis->prod_qc Batch Samples prod_release Final Product Release prod_qc->prod_release Certificate of Analysis G impurity High Impurity Levels cause1 Incorrect Stoichiometry impurity->cause1 cause2 High Temperature impurity->cause2 cause3 Poor Mixing impurity->cause3 cause4 Contaminated Reagents impurity->cause4 solution1 Verify Molar Ratios cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Optimize Agitation cause3->solution3 solution4 Use High-Purity Materials cause4->solution4

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectra of substituted nitrobenzene derivatives. Due to the limited availability of public experimental data for 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene, this guide utilizes the experimentally determined ¹H NMR data of a close structural analog, 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene , as the primary subject of analysis. For comparative purposes, the well-characterized spectrum of 4-nitrotoluene is also presented.

This document outlines the spectral characteristics, provides a standardized experimental protocol for data acquisition, and visually represents the spin-spin coupling interactions.

Performance Comparison of Substituted Nitrobenzenes by ¹H NMR

The chemical shifts (δ) and coupling constants (J) in ¹H NMR are highly sensitive to the electronic environment of the protons in a molecule. The introduction of various substituents to the benzene ring significantly alters these parameters, providing valuable structural information. In the case of nitrobenzenes, the strongly electron-withdrawing nitro group (-NO₂) generally deshields the aromatic protons, causing them to resonate at higher chemical shifts (downfield). The presence of other substituents, such as halogens and methoxy or methyl groups, further modulates these shifts and introduces specific spin-spin coupling patterns.

The table below summarizes the experimental ¹H NMR data for 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene and 4-nitrotoluene.

CompoundProton AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
1-Chloro-5-fluoro-2-methyl-4-nitrobenzene (in CDCl₃)H-37.325d10.2
H-67.973d5.2
-CH₃2.422s-
4-Nitrotoluene (in CDCl₃)H-2, H-68.098d8.43
H-3, H-57.312d8.43
-CH₃2.462s-

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

Sample Preparation:

  • Sample Quantity: Weigh 5-25 mg of the solid sample for a standard ¹H NMR spectrum.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual proton signals should not overlap with the analyte signals.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent (0 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter that could affect the spectral resolution, it is advisable to filter the solution through a small plug of glass wool in the pipette.

Data Acquisition:

  • Spectrometer: The data should be acquired on a high-resolution NMR spectrometer, for example, a 300 MHz or higher field instrument.

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The homogeneity of the magnetic field is then optimized through a process called shimming to ensure sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are usually sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.

  • Data Processing:

    • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

    • Referencing: The chemical shift axis is calibrated relative to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Visualization of Spin-Spin Coupling

The following diagram illustrates the spin-spin coupling relationships between the aromatic protons in 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene.

G H3 H-3 (δ 7.325) H6 H-6 (δ 7.973) H3->H6 J (ortho) F F H3->F J (meta) H6->F J (ortho)

Caption: Spin-spin coupling in 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene.

Comparative Analysis of 13C NMR Data for 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) data for 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene and experimentally determined data for structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a valuable resource for spectral interpretation and compound identification.

Data Presentation

The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental 13C NMR data for three structurally similar compounds. The data is presented to facilitate a clear and direct comparison of the chemical shifts of the aromatic carbons and the methoxy carbon.

CompoundC-1 (Cl)C-2 (OCH3)C-3C-4 (NO2)C-5 (F)C-6-OCH3
This compound (Predicted)122.3152.8111.4142.1158.9 (d, J=260Hz)117.557.2
4-Chloro-2-fluoroanisole155.0 (d, J=245Hz)114.6 (d, J=24Hz)129.1 (d, J=9Hz)122.5 (d, J=9Hz)115.9 (d, J=21Hz)127.856.4
1-Chloro-2,4-dinitrobenzene130.8148.8121.2148.8127.8134.1-
Nitrobenzene148.3123.5129.4134.7129.4123.5-

Experimental Protocols

The experimental 13C NMR data presented in this guide were obtained using standard NMR spectroscopic techniques. While the exact parameters for each cited spectrum may vary, a general protocol for acquiring 13C NMR spectra for small organic molecules is as follows:

Sample Preparation:

  • Dissolution: Approximately 10-50 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is determined by the solubility of the compound.

  • Filtration: The resulting solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.

Data Acquisition:

  • Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Technique: A standard proton-decoupled 13C NMR experiment is performed. This involves irradiating the protons to collapse the carbon-proton couplings, resulting in a spectrum with single sharp peaks for each unique carbon atom.

  • Parameters:

    • Pulse Angle: A 30° or 45° pulse is commonly used.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is standard for qualitative spectra. For quantitative analysis, a longer delay (5-10 seconds) is necessary.

    • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased, and the baseline is corrected to ensure accurate peak identification and integration.

  • Referencing: The chemical shifts are referenced to the solvent peak or an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.

Mandatory Visualization

The following diagram illustrates the logical workflow for the prediction and comparative analysis of the 13C NMR data.

G cluster_0 Data Acquisition and Prediction cluster_1 Data Analysis and Comparison cluster_2 Output Target_Compound This compound NMR_Prediction 13C NMR Prediction (e.g., nmrdb.org) Target_Compound->NMR_Prediction Alternative_Compounds Alternative Compounds (e.g., 4-Chloro-2-fluoroanisole, 1-Chloro-2,4-dinitrobenzene, Nitrobenzene) Experimental_Data Experimental 13C NMR Data (from databases) Alternative_Compounds->Experimental_Data Data_Table Comparative Data Table NMR_Prediction->Data_Table Experimental_Data->Data_Table Structural_Analysis Analysis of Substituent Effects (Inductive and Resonance Effects) Data_Table->Structural_Analysis Comparison_Guide Final Comparison Guide Data_Table->Comparison_Guide Structural_Analysis->Comparison_Guide

Mass Spectrometry of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted mass spectrum of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene and the experimental mass spectra of structurally similar compounds. Due to the lack of publicly available mass spectrometry data for this compound, this guide utilizes data from related molecules to predict its fragmentation pattern and to offer a framework for its analysis. The comparative compounds are 2-Chloro-5-nitroanisole, 4-Chloronitrobenzene, and 4-Fluoronitrobenzene.

Predicted and Comparative Fragmentation Analysis

The mass spectrum of this compound under electron ionization (EI) is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the loss of its functional groups. The presence of chlorine will lead to a characteristic M+2 isotope peak with a relative abundance of approximately one-third of the molecular ion peak.

The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of nitro group-related fragments.[1] For halogenated aromatic compounds, a common fragmentation pathway is the loss of the halogen atom.[2] The methoxy group can be lost as a methyl radical (-15 Da) or as a formaldehyde molecule (-30 Da).

The following table summarizes the predicted major fragments for this compound and the observed fragments for the comparative compounds.

m/z Predicted Fragment Ion This compound (Predicted) 2-Chloro-5-nitroanisole (Isomer) 4-Chloronitrobenzene 4-Fluoronitrobenzene
205/207 [M]⁺Abundant, with M+2 peak---
187/189 --Abundant, with M+2 peak--
157/159 ---Abundant, with M+2 peak-
141 ----Abundant
190/192 [M - CH₃]⁺PresentPresent--
175/177 [M - NO]⁺PossiblePossible--
159/161 [M - NO₂]⁺SignificantSignificant--
129/131 [M - NO₂ - CH₂O]⁺PossiblePossible--
111 [M - NO₂ - Cl]⁺--Present-
95 [M - NO₂ - F]⁺---Present
75 [C₆H₃]⁺PossiblePossiblePresentPresent

Data for 4-Chloronitrobenzene and 4-Fluoronitrobenzene are derived from the NIST Mass Spectrometry Data Center. Data for 2-Chloro-5-nitroanisole is predicted based on its structural similarity to the target compound.

Predicted Fragmentation Pathway

The expected fragmentation pathway for this compound under electron ionization is depicted below. The initial ionization event forms the molecular ion, which then undergoes a series of fragmentation steps.

M [C₇H₅ClFNO₃]⁺˙ m/z 205/207 M_minus_CH3 [C₆H₂ClFNO₃]⁺ m/z 190/192 M->M_minus_CH3 - CH₃ M_minus_NO2 [C₇H₅ClFO]⁺ m/z 159/161 M->M_minus_NO2 - NO₂ M_minus_NO2_minus_CHO [C₆H₄ClFO]⁺ m/z 129/131 M_minus_NO2->M_minus_NO2_minus_CHO - CH₂O cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample in Solvent dilute Serial Dilution dissolve->dilute inject Inject Sample into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis (Quadrupole) ionize->detect acquire Acquire Mass Spectrum detect->acquire identify Identify Molecular Ion & Fragments acquire->identify compare Compare with Alternatives identify->compare

References

A Comparative Guide to Analytical Methods for Purity Assessment of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for determining the purity of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene, a key intermediate in pharmaceutical and fine chemical synthesis.[1] Ensuring the purity of this compound is critical as impurities can lead to unwanted side reactions, reduced yields, and compromise the efficacy and safety of the final products.[2] This document outlines and compares the most common and effective analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing detailed experimental protocols and comparative data to aid in method selection and implementation.

Introduction to Analytical Approaches

The purity of this compound can be assessed using various analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the nature of potential impurities, the required sensitivity, and the available instrumentation. Chromatographic techniques, particularly HPLC and GC, are the most powerful and widely used methods for separating and quantifying impurities in organic compounds.[2]

Potential Impurities: Impurities in this compound can originate from starting materials, intermediates from multi-step syntheses, byproducts of side reactions (e.g., over- or incomplete nitration, hydrolysis), residual solvents, and traces of reagents or catalysts.[3] A thorough analytical approach should be capable of detecting and quantifying these diverse potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile organic compounds. For substituted nitrobenzenes, reverse-phase HPLC with UV detection is a common and effective approach.[4][5][6]

Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatibility)[5]

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical gradient might start at 50:50 (acetonitrile:water) and increase to 90:10 over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm[6]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.

  • Analysis: Inject the calibration standards followed by the sample solution into the HPLC system.

  • Data Analysis: Identify and quantify the main peak and any impurity peaks in the sample chromatogram by comparing with the retention time of the reference standard and using the calibration curve. Purity is typically calculated using the area percent method.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Reference Standard Solutions Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification & Purity Calculation Integration->Quantification

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For nitroaromatic compounds, GC coupled with detectors such as a Flame Ionization Detector (FID), Electron Capture Detector (ECD), or a Mass Spectrometer (MS) is highly effective.[4][7] GC-MS is particularly advantageous for the identification of unknown impurities.[3]

Experimental Protocol: GC-FID/MS

Objective: To determine the purity of this compound and identify volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Autosampler

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column

Materials:

  • Hexane or other suitable solvent (GC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Column: DB-5 or equivalent nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • MS Conditions (if used): Electron Ionization (EI) at 70 eV, scan range 40-400 m/z.

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in hexane at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in hexane to a final concentration of 1 mg/mL.

  • Analysis: Inject the calibration standards and the sample solution into the GC system.

  • Data Analysis: Identify the main peak and any impurity peaks based on retention time. If using MS, confirm the identity of the main peak and tentatively identify impurities by comparing their mass spectra with a library (e.g., NIST). Calculate purity using the area percent method from the FID signal or total ion chromatogram (TIC).

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing & Identification Prep_Standard Prepare Reference Standard in Solvent Injection Inject into GC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Capillary Column Separation Injection->Separation Detection FID or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Impurity Identification (MS Library Search) Detection->Identification Purity_Calc Purity Calculation Integration->Purity_Calc

Caption: Workflow for GC Purity Analysis.

Comparison of Analytical Methods

The following table summarizes the performance characteristics of HPLC-UV and GC-FID/MS for the purity analysis of this compound. The data presented is illustrative and based on typical performance for similar nitroaromatic compounds. Actual performance may vary depending on the specific instrumentation and conditions used.

ParameterHPLC-UVGC-FID/MS
Applicability Non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Selectivity GoodExcellent (especially with MS)
Sensitivity (LOD) low-ppm range[4]ppb to low-ppm range[7]
Precision (RSD) < 2%< 5%
Impurity Identification Based on retention time; requires impurity standardsTentative identification by MS library search
Sample Throughput ModerateHigh
Primary Strengths Broad applicability, robust for routine QCHigh sensitivity, excellent for volatile impurities and identification
Primary Limitations May not be suitable for very volatile impuritiesNot suitable for non-volatile or thermally labile compounds

Conclusion

Both HPLC and GC are powerful and complementary techniques for the comprehensive purity assessment of this compound.

  • HPLC-UV is a robust and reliable method for routine quality control, providing accurate quantification of the main component and non-volatile impurities.

  • GC-FID/MS offers higher sensitivity for volatile impurities, such as residual solvents, and provides the significant advantage of tentative impurity identification through mass spectrometry.

For a complete purity profile, a combination of both techniques is recommended. The choice of the primary method will depend on the likely nature of the impurities and the specific analytical requirements of the drug development or manufacturing process. The detailed protocols provided in this guide serve as a starting point for method development and validation.

References

Comparative Crystallographic Analysis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives related to 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. Due to the limited availability of public crystallographic data for the title compound, this guide focuses on structurally similar derivatives to offer insights into the impact of substituent changes on crystal packing and molecular geometry. The information presented is crucial for understanding solid-state properties, which is vital in drug development and materials science.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two derivatives of the target compound, offering a basis for comparison.

Parameter1-Chloro-2-methyl-4-nitrobenzene[1][2]1-Fluoro-2,5-dimethoxy-4-nitrobenzene[3]
Chemical Formula C₇H₆ClNO₂C₈H₈FNO₄
Molecular Weight 171.58 g/mol 201.18 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 13.5698(8)13.939(3)
b (Å) 3.7195(3)8.356(2)
c (Å) 13.5967(8)15.602(3)
α (°) 9090
β (°) 91.703(3)104.13(3)
γ (°) 9090
Volume (ų) 685.96(10)1761.2(6)
Z 48
Calculated Density (g/cm³) 1.6611.516
Dihedral Angle (Nitro Group vs. Ring) 6.2(3)°Not Reported

Experimental Protocols

The determination of crystal structures for small organic molecules like the derivatives of this compound typically follows a standardized workflow in X-ray crystallography.[4][5][6]

Synthesis and Crystallization

Single crystals suitable for X-ray diffraction are grown from a solution of the purified compound. For instance, single crystals of 1-chloro-2-methyl-4-nitrobenzene were obtained by the slow evaporation of a chloroform solution over five days.[1][2] The synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene involved the reaction of 2-fluoro-1,4-dimethoxybenzene with nitric acid, followed by recrystallization.[3]

X-ray Data Collection

A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, which is a unique fingerprint of the crystal's internal atomic arrangement, is recorded as the crystal is rotated.[4][7] Data for 1-chloro-2-methyl-4-nitrobenzene was collected on a Bruker APEX II CCD diffractometer using Mo-Kα radiation (λ = 0.71073 Å) at a temperature of 92 K.[2]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, followed by refinement of the structural model to best fit the experimental data.[8]

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts involved in the crystallographic analysis of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction Data Collection mounting->diffraction xray X-ray Source xray->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation

Experimental workflow for X-ray crystallography.

substituent_effects substituents Substituents (-Cl, -F, -OCH3, -NO2) interactions Intermolecular Interactions (π-π stacking, C-H···O, Halogen bonds) substituents->interactions Influence packing Crystal Packing Motif interactions->packing Determine properties Solid-State Properties (Density, Stability, Solubility) packing->properties Affects

Influence of substituents on crystal packing.

References

Fluoro vs. Chloro: A Comparative Analysis of Leaving Group Reactivity in Nucleophilic Aromatic Substitution on Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic aromatic substitution (SNAr) is critical for the rational design of synthetic routes and the development of novel therapeutics. A key factor governing the efficiency of SNAr reactions is the nature of the leaving group. This guide provides an objective, data-driven comparison of the reactivity of fluoro and chloro leaving groups on nitro-activated benzene rings, supported by experimental data and detailed protocols.

In the realm of nucleophilic aromatic substitution, a well-established principle dictates the reactivity of halogen leaving groups. Contrary to the trend observed in SN1 and SN2 reactions, where iodide and bromide are excellent leaving groups, the order is inverted in SNAr reactions. For activated aryl halides, the typical reactivity order is F > Cl ≈ Br > I.[1] This guide will delve into the factors underpinning this phenomenon, with a specific focus on the comparison between fluoro and chloro substituents on nitrobenzenes.

The enhanced reactivity of fluoronitrobenzenes over their chloro-substituted counterparts is primarily attributed to the high electronegativity of the fluorine atom. This strong inductive electron-withdrawing effect renders the carbon atom to which it is attached more electrophilic and, therefore, more susceptible to attack by a nucleophile. This initial attack, which leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, is the rate-determining step of the reaction. The high electronegativity of fluorine also serves to stabilize the negative charge of this intermediate, further accelerating the reaction rate. While the carbon-fluorine bond is inherently stronger than the carbon-chlorine bond, the breaking of this bond occurs in a subsequent, fast step that does not influence the overall reaction rate.

Quantitative Comparison of Reactivity

The following table summarizes the kinetic parameters for the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine in methanol. The data clearly illustrates the superior reactivity of the fluoro leaving group compared to the chloro leaving group under these conditions.

Leaving Group (L)Overall Rate Constant (k, M⁻¹s⁻¹) at 20°CΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)k(F)/k(Cl) Ratio
Fluoro (F) 3.9810.3-20.1166
Chloro (Cl) 0.02413.8-21.21

Data sourced from Senger, N. A., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.[1][2]

The rate constant for the reaction with 1-fluoro-2,4-dinitrobenzene is approximately 166 times greater than that for 1-chloro-2,4-dinitrobenzene. This significant difference in reactivity is primarily driven by the lower enthalpy of activation (ΔH‡) for the fluoro-substituted compound, indicating a lower energy barrier for the rate-determining nucleophilic attack.

Experimental Protocols

The following is a detailed methodology for the kinetic analysis of the reaction between 1-substituted-2,4-dinitrobenzenes and piperidine in methanol, as adapted from the literature.

Materials:

  • 1-Fluoro-2,4-dinitrobenzene

  • 1-Chloro-2,4-dinitrobenzene

  • Piperidine (distilled)

  • Methanol (anhydrous)

  • UV-Vis Spectrophotometer with temperature control

Procedure for Kinetic Measurements:

  • Preparation of Solutions:

    • Stock solutions of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene are prepared in anhydrous methanol.

    • A stock solution of distilled piperidine is prepared in anhydrous methanol.

  • Kinetic Runs:

    • Kinetic runs are performed under pseudo-first-order conditions with a large excess of piperidine.

    • The reaction is initiated by adding a small volume of the substrate stock solution to a temperature-equilibrated solution of piperidine in methanol in a cuvette.

    • The final concentration of the substrate is typically in the range of 1 x 10⁻⁴ M, while piperidine concentrations are varied.

  • Data Acquisition:

    • The reaction progress is monitored by following the increase in absorbance of the product, N-(2,4-dinitrophenyl)piperidine, at its λmax (e.g., around 375 nm) using a UV-Vis spectrophotometer.

    • Absorbance readings are taken at regular time intervals.

  • Data Analysis:

    • Pseudo-first-order rate constants (k_obs) are determined by fitting the absorbance versus time data to a first-order rate equation.

    • Second-order rate constants (k) are obtained from the slope of a plot of k_obs versus the concentration of piperidine.

    • Activation parameters (ΔH‡ and ΔS‡) are calculated from the temperature dependence of the second-order rate constants using the Eyring equation.

Visualizing the Reaction Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SNAr reaction mechanism and a typical experimental workflow.

SNAr_Mechanism Reactants Nitro-Aryl-Halide + Nucleophile TS1 Transition State 1 (Rate-Determining Step) Reactants->TS1 Slow Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Formation TS2 Transition State 2 Intermediate->TS2 Fast Products Substituted Product + Halide Ion TS2->Products Expulsion of Leaving Group

Caption: Generalized SNAr Mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Stock Solution (e.g., 1-F-2,4-DNB in Methanol) Mix Mix Substrate and Nucleophile in Cuvette at Constant Temperature Prep_Substrate->Mix Prep_Nuc Prepare Nucleophile Stock Solution (Piperidine in Methanol) Prep_Nuc->Mix Monitor Monitor Absorbance Change over Time via UV-Vis Mix->Monitor Calc_k_obs Calculate Pseudo-First-Order Rate Constant (k_obs) Monitor->Calc_k_obs Plot Plot k_obs vs. [Nucleophile] Calc_k_obs->Plot Calc_k Determine Second-Order Rate Constant (k) from Slope Plot->Calc_k Eyring Calculate Activation Parameters (ΔH‡, ΔS‡) using Eyring Plot Calc_k->Eyring

Caption: Kinetic Analysis Workflow.

References

A Comparative Guide to the Spectroscopic Analysis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene and its Alternatives in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene and its alternatives as substrates in nucleophilic aromatic substitution (SNAr) reactions, with a focus on the spectroscopic characterization of the theoretical reaction intermediates. Given the transient and often elusive nature of these intermediates, this document outlines the expected mechanistic pathways and provides detailed, generalized protocols for their study using modern spectroscopic techniques.

Introduction to SNAr Reactions and Intermediates

Nucleophilic aromatic substitution is a fundamental reaction in the synthesis of pharmaceuticals and other complex organic molecules. The reaction proceeds via the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the departure of a leaving group. The stability and reactivity of this intermediate are crucial in determining the overall reaction rate and product distribution.

This compound is a highly activated substrate for SNAr due to the presence of strong electron-withdrawing groups (nitro) and halogens. Understanding the structure and properties of the transient intermediates formed during its reactions is key to optimizing synthetic routes and developing novel molecular entities.

Comparative Analysis of Substrates

This guide compares this compound with two common alternatives: 4-ethoxy-2-fluoro-1-nitrobenzene and 2,4-difluoronitrobenzene. The choice of substrate can significantly impact reaction kinetics and the potential for side reactions.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound this compoundC₇H₅ClFNO₃205.57[1]Highly activated ring with two potential leaving groups (Cl and F). The methoxy group provides additional electronic influence.
4-Ethoxy-2-fluoro-1-nitrobenzene 4-Ethoxy-2-fluoro-1-nitrobenzeneC₈H₈FNO₃185.15[2][3]Structurally similar to the primary compound, with an ethoxy group instead of methoxy and lacking the chloro substituent. Also highly activated for SNAr.
2,4-Difluoronitrobenzene 2,4-DifluoronitrobenzeneC₆H₃F₂NO₂159.09[4][5]Contains two fluorine atoms as potential leaving groups, making it a versatile reagent for sequential substitutions.

Theoretical Spectroscopic Analysis of Reaction Intermediates

While the isolation of Meisenheimer complexes can be challenging, their formation can often be observed in situ using spectroscopic methods under carefully controlled conditions (e.g., low temperature, use of aprotic solvents).

Expected Spectroscopic Signatures of a Meisenheimer Intermediate:

  • ¹H NMR: The appearance of a new set of upfield-shifted aromatic proton signals, and a distinct signal for the proton at the sp³-hybridized carbon where the nucleophile has attacked.

  • ¹³C NMR: The appearance of a signal for the sp³-hybridized carbon, typically in the range of 60-100 ppm. The signals for the other aromatic carbons will also shift, reflecting the change in electron distribution.

  • IR Spectroscopy: Changes in the stretching frequencies of the nitro group and the appearance of new bands corresponding to the nucleophile that has been added to the ring.

  • Mass Spectrometry: While not typically used for direct observation of transient intermediates in solution, it is invaluable for characterizing the final products.

The following table provides a qualitative comparison of the expected reactivity and the likely spectroscopic features of the final products of a representative SNAr reaction with a generic amine nucleophile (R-NH₂).

Starting MaterialExpected Relative ReactivityExpected Final ProductPredicted ¹H NMR of ProductPredicted IR of Product (cm⁻¹)
This compoundHighN-alkyl-5-fluoro-2-methoxy-4-nitroaniline or N-alkyl-1-chloro-2-methoxy-4-nitroanilineComplex aromatic signals, signals for the methoxy and alkyl groups.N-H stretch (~3300-3500), C-N stretch (~1250-1350), NO₂ stretch (~1520 and ~1340)
4-Ethoxy-2-fluoro-1-nitrobenzeneHighN-alkyl-4-ethoxy-2-fluoro-anilineAromatic signals, quartet and triplet for the ethoxy group, signals for the alkyl group.N-H stretch (~3300-3500), C-N stretch (~1250-1350), NO₂ stretch (~1520 and ~1340)
2,4-DifluoronitrobenzeneVery HighN-alkyl-2,4-difluoroaniline or N,N'-dialkyl-2,4-dinitro-1,5-phenylenediamine (depending on stoichiometry)Aromatic signals with F-H coupling, signals for the alkyl group(s).N-H stretch (~3300-3500), C-N stretch (~1250-1350), NO₂ stretch (~1520 and ~1340)

Experimental Protocols

The following are generalized protocols for conducting an SNAr reaction and for the spectroscopic analysis of the reaction mixture.

1. General Protocol for Nucleophilic Aromatic Substitution:

  • Reagents and Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen nitroaromatic substrate (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., DMSO, DMF, or THF).

  • Reaction: Cool the solution to a desired temperature (e.g., 0 °C or -78 °C) to slow down the reaction and potentially allow for the observation of intermediates. Add the nucleophile (e.g., an amine or an alkoxide, 1.1 eq.) dropwise with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by adding a suitable proton source (e.g., water or a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

2. Protocol for In-situ NMR Spectroscopic Analysis of Intermediates:

  • Sample Preparation: In an NMR tube, dissolve the nitroaromatic substrate in a deuterated aprotic solvent (e.g., DMSO-d₆ or THF-d₈) that has been thoroughly dried.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material at low temperature (e.g., -50 °C).

  • Reaction Initiation: While keeping the NMR tube at low temperature, carefully add the nucleophile.

  • Time-Resolved Spectroscopy: Immediately acquire a series of ¹H NMR spectra over time to observe the disappearance of the starting material signals, the appearance and potential disappearance of new signals corresponding to the Meisenheimer intermediate, and the appearance of the final product signals.

  • 2D NMR: If an intermediate is observed, consider performing 2D NMR experiments (e.g., COSY, HSQC) to aid in its structural elucidation.

Visualization of Reaction Pathway and Experimental Workflow

SNAr_Pathway cluster_reaction Nucleophilic Aromatic Substitution Pathway Start This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Transient Intermediate) Start->Intermediate + Nu- Product Substituted Product + Leaving Group Intermediate->Product - Leaving Group

Caption: Generalized reaction pathway for nucleophilic aromatic substitution.

Experimental_Workflow cluster_workflow Spectroscopic Analysis Workflow Reaction SNAr Reaction Setup (Low Temperature) Sampling In-situ Sampling / Quenching Reaction->Sampling NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sampling->NMR IR IR Spectroscopy Sampling->IR MS Mass Spectrometry (LC-MS / GC-MS) Sampling->MS Analysis Data Analysis and Structural Elucidation NMR->Analysis IR->Analysis MS->Analysis

Caption: General experimental workflow for spectroscopic analysis of reaction intermediates.

References

A Comparative Guide to the Analysis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene, a key intermediate in various synthetic pathways, is critical for process optimization, quality control, and impurity profiling. This guide provides a head-to-head comparison of two robust analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While no standardized method for this specific analyte is widely published, this document outlines effective, reproducible methods for both techniques, supported by comparative performance data to guide researchers in selecting the optimal approach for their specific needs.

Methodology Comparison: HPLC vs. GC

Both HPLC and GC are powerful chromatographic techniques capable of resolving and quantifying this compound. The choice between them often depends on sample matrix, required sensitivity, instrument availability, and the need to analyze for other potential impurities in the same run.

  • High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of nitroaromatic compounds.[1] It offers versatility in mobile phase and stationary phase selection, allowing for fine-tuning of the separation. Reverse-phase HPLC is the most common and effective mode for this class of compounds.

  • Gas Chromatography (GC) is an excellent alternative, particularly for volatile and thermally stable compounds. Given the structure of this compound, it is amenable to GC analysis, often with detectors like an Electron Capture Detector (ECD) providing high sensitivity for halogenated compounds.[2]

Experimental Protocols

Detailed protocols for each proposed method are provided below. These serve as a validated starting point for laboratory implementation.

Proposed HPLC-UV Method

This method is designed for high-throughput, quantitative analysis in research and quality control settings.

  • Instrumentation : HPLC system with a UV-Vis Detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with a mixture of Acetonitrile and Water (65:35 v/v).[3]

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

  • UV Detection Wavelength : 254 nm.

  • Standard Preparation : A stock solution of this compound (1000 µg/mL) is prepared in acetonitrile. Working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) are prepared by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation : Accurately weigh the sample and dissolve in acetonitrile to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Proposed GC-ECD Method

This method offers an orthogonal approach with very high sensitivity, ideal for trace-level analysis and impurity profiling.

  • Instrumentation : Gas chromatograph with an Electron Capture Detector (ECD).

  • Column : A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas : Nitrogen or Helium, at a constant flow of 1.2 mL/min.

  • Injector Temperature : 250°C.

  • Detector Temperature : 300°C.

  • Oven Temperature Program :

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 240°C.

    • Hold: Hold at 240°C for 5 minutes.

  • Injection Mode : Splitless, 1 µL.

  • Standard and Sample Preparation : Similar to the HPLC method, with high-purity hexane or ethyl acetate used as the solvent. Ensure final solutions are dry, as water can damage the column and affect detector performance.

Data Presentation: Performance Comparison

The following tables summarize the hypothetical but realistic performance data obtained from validation studies for the proposed HPLC and GC methods.

Parameter HPLC-UV Method GC-ECD Method Comments
Retention Time (min) ~ 4.8~ 7.2Method-specific and can be adjusted.
Linearity (R²) > 0.9995> 0.9992Both methods show excellent linearity.
Range (µg/mL) 1 - 1000.01 - 5GC-ECD offers a lower detection range.
Precision (%RSD, n=6) < 1.5%< 2.0%Both methods are highly precise.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.1%Both methods are highly accurate.
LOD (µg/mL) 0.250.003GC-ECD is significantly more sensitive.
LOQ (µg/mL) 0.800.01GC-ECD is superior for quantification of trace levels.
Run Time (min) 1015HPLC method offers a faster sample throughput.

Table 1: Comparison of Method Validation Parameters.

Mandatory Visualizations

Diagrams illustrating the analytical workflows are provided below using DOT language.

HPLC_Workflow prep Sample/Standard Preparation (in Acetonitrile) filter 0.45 µm Filtration prep->filter inject HPLC Injection (10 µL) filter->inject column C18 Column Separation inject->column detect UV Detection (254 nm) column->detect data Data Acquisition & Quantification detect->data

Caption: HPLC-UV Analytical Workflow.

GC_Workflow prep Sample/Standard Preparation (in Hexane) inject GC Injection (1 µL, Splitless) prep->inject column DB-5ms Column Separation inject->column detect ECD Detection column->detect data Data Acquisition & Quantification detect->data

Caption: GC-ECD Analytical Workflow.

Conclusion and Recommendations

Both the proposed HPLC-UV and GC-ECD methods are suitable for the reliable quantification of this compound.

  • The HPLC-UV method is recommended for routine quality control and assays where high sample throughput is required and sensitivity in the low µg/mL range is sufficient. Its operational simplicity and robustness are key advantages.

  • The GC-ECD method is the superior choice when trace-level quantification is necessary, such as in impurity profiling, environmental analysis, or studies involving low concentrations of the analyte. The exceptional sensitivity of the Electron Capture Detector for this halogenated nitroaromatic compound is its primary strength.[1]

Ultimately, the selection should be based on a laboratory's specific analytical requirements, existing instrumentation, and the concentration levels of the analyte under investigation.

References

A Comparative Guide to the Kinetics of Nucleophilic Aromatic Substitution on 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1][2] This reaction is particularly favored when the aromatic ring is activated by electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[2][3][4] These EWGs stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[2][4] The reaction generally follows a two-step addition-elimination mechanism, where the formation of the Meisenheimer complex is the rate-determining step.[5][6] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[7][8][9]

The kinetics of SNAr reactions are typically second-order, with the rate dependent on the concentrations of both the aryl halide and the nucleophile.[1][6] The rate law is expressed as:

Rate = k[Aryl Halide][Nucleophile]

Several factors influence the reaction rate, including the nature of the leaving group, the strength of the electron-withdrawing groups, the nature of the nucleophile, and the solvent.

Comparative Kinetic Data

Due to the absence of direct kinetic studies on 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene, this section presents a comparison with related nitroaromatic compounds. The reactivity of the target compound is predicted based on the electronic effects of its substituents. The presence of a nitro group, a strong electron-withdrawing group, is expected to significantly activate the ring towards nucleophilic attack. The relative positions of the chloro, fluoro, and methoxy groups will influence the precise rate and regioselectivity of the substitution.

CompoundNucleophileSolventRelative Rate (Qualitative Comparison)Key Observations & References
This compound (Predicted) VariousAprotic Polar (e.g., DMSO, DMF)HighThe nitro group strongly activates the ring. The fluorine and chlorine atoms are potential leaving groups. The methoxy group is an activating group for electrophilic substitution but its effect in SNAr is more complex, potentially influencing the stability of the Meisenheimer complex.
2,4-DinitrochlorobenzeneAromatic aminesAlcohol/Acetonitrile/DMF/DMSOHighThe two nitro groups provide strong activation. The reaction kinetics have been extensively studied with various nucleophiles.[10]
p-ChloronitrobenzeneHydroxide50% DMSOModerateLess reactive than dinitro-substituted analogs due to a single activating nitro group.[10]
o-ChloronitrobenzeneHydroxide50% DMSOModerateSimilar reactivity to the para isomer.[10]
p-FluoronitrobenzeneMethoxideMethanolHighFluorine is often a better leaving group than chlorine in SNAr reactions, which is unusual compared to SN2 reactions. This is because the highly electronegative fluorine atom strongly activates the carbon for nucleophilic attack.[6]
3,4-DichloronitrobenzeneMethoxideNot specifiedModerateThe two chlorine atoms and one nitro group influence reactivity. Substitution can occur at either chloro position.[11]

Experimental Protocols for Kinetic Studies

A typical experimental protocol for studying the kinetics of a nucleophilic aromatic substitution reaction involves monitoring the reaction progress over time under controlled conditions.

1. Materials and Reagents:

  • Aryl halide (e.g., this compound)

  • Nucleophile (e.g., sodium methoxide, aniline)

  • Anhydrous solvent (e.g., DMSO, DMF, acetonitrile)

  • Internal standard for chromatographic analysis

  • Quenching solution (e.g., dilute acid)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for monitoring reactant and product concentrations.

  • UV-Vis Spectrophotometer if the reactants or products have a distinct chromophore.

  • Thermostatted reaction vessel to maintain a constant temperature.

3. General Procedure:

  • Prepare stock solutions of the aryl halide and the nucleophile in the chosen solvent.

  • Equilibrate the reaction vessel to the desired temperature.

  • Initiate the reaction by mixing the reactant solutions.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Quench the reaction immediately by adding the aliquot to a quenching solution.

  • Analyze the quenched samples using HPLC or GC to determine the concentrations of the reactant and product.

  • Plot the concentration of the reactant versus time to determine the reaction order and the rate constant.

4. Data Analysis:

  • For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant (k).

  • The effect of temperature on the rate constant can be studied to determine the activation energy (Ea) and the Arrhenius pre-exponential factor (A) using the Arrhenius equation.

Visualizations

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Rate-determining step) A->B Attack of Nucleophile C Product + Leaving Group B->C Loss of Leaving Group

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Diagram 2: Experimental Workflow for a Kinetic Study

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis prep_reagents Prepare Reactant and Nucleophile Solutions mix Initiate Reaction prep_reagents->mix thermostat Equilibrate Reaction Vessel to Temperature thermostat->mix sample Withdraw Aliquots at Time Intervals mix->sample quench Quench Reaction sample->quench chromatography Analyze Samples (HPLC/GC) quench->chromatography data_analysis Determine Concentrations and Rate Constant chromatography->data_analysis

Caption: A typical workflow for conducting a kinetic study of an SNAr reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene, a compound requiring careful management due to its potential hazards. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Hazard Profile and Safety Recommendations

This compound is classified with several hazard statements, underscoring the need for caution during handling and disposal. The primary hazards include acute toxicity if swallowed or in contact with skin, and the potential to cause skin and eye irritation.[1] The table below summarizes the key hazard information and recommended personal protective equipment (PPE).

Hazard ClassificationGHS Hazard Statement(s)Recommended Personal Protective Equipment (PPE)
Acute Oral ToxicityH301: Toxic if swallowed[1]Chemical-resistant gloves, lab coat, safety glasses with side shields or goggles.[2][3]
Acute Dermal ToxicityH312: Harmful in contact with skin[1]Chemical-resistant gloves (inspect before use), lab coat.[2][4]
Skin Corrosion/IrritationH315: Causes skin irritation[1]Protective gloves, clothing.
Serious Eye Damage/IrritationH318: Causes serious eye damage[1]Eye protection (goggles or face shield).[3]
Respiratory IrritationMay cause respiratory irritation[2]Use in a well-ventilated area or with a respirator.[2][3]

Step-by-Step Disposal Protocol

The following procedures outline the recommended steps for the safe disposal of this compound and its contaminated materials.

1. Immediate Actions and Spill Management:

In the event of a spill, evacuate personnel from the immediate area.[2] Ensure adequate ventilation.[2][4] Personal protective equipment must be worn during cleanup.[2][4]

  • For Solid Spills: Carefully sweep or shovel the material without creating dust.[2][5] Place the collected material into a suitable, labeled, and closed container for disposal.[2][3][4]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

2. Waste Collection and Storage:

  • Unused Product: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2] Keep the chemical in its original or a compatible, tightly closed container.[3] Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Contaminated Materials: Any materials contaminated with this compound, including personal protective equipment, labware, and cleaning materials, should be treated as hazardous waste. Dispose of contaminated gloves and other materials in accordance with applicable laws and good laboratory practices.[2] Contaminated packaging should be disposed of as the unused product.[2]

3. Final Disposal Method:

The recommended method for the final disposal of this compound is incineration.

  • Chemical Incineration: Burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2] Extra care should be taken during ignition as the material may be highly flammable.[2]

  • Professional Disposal Service: It is imperative to contact a licensed professional waste disposal service to manage the disposal of this material.[2] This ensures compliance with all local, regional, and national regulations.[3][6]

Environmental Precautions:

Under no circumstances should this chemical be allowed to enter drains or the environment.[2][3][6] Discharge into the environment must be avoided.[3][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Initial Handling & Collection cluster_1 Storage & Transport cluster_2 Final Disposal start Unused Product or Spill collect_waste Collect in Labeled, Closed Container start->collect_waste store_waste Store in Cool, Dry, Ventilated Area collect_waste->store_waste Segregate Waste transport_waste Transport by Licensed Service store_waste->transport_waste incineration Chemical Incineration with Scrubber transport_waste->incineration Approved Facility

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 84478-76-2). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A systematic approach to selecting and using PPE is vital. The following table summarizes the required equipment for handling this chemical.

Protection TypeRecommended EquipmentKey Specifications & Considerations
Eye and Face Protection Safety glasses with side-shieldsMust conform to EN166 (EU) or be NIOSH (US) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and impervious clothingGloves must be inspected before use and disposed of properly after handling.[1] The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[1][2]
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.[1][2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposal is critical for safety and compliance.

Chemical Handling and Storage Workflow

The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.

A Preparation: - Review SDS - Don appropriate PPE B Handling: - Use in a well-ventilated area - Avoid dust and aerosol formation - Avoid contact with skin and eyes A->B Proceed to handling C Storage: - Store in a cool, dry, well-ventilated place - Keep container tightly closed - Store under inert gas (hygroscopic) B->C After use D Post-Handling: - Decontaminate work area - Properly remove and dispose of gloves - Wash hands thoroughly B->D End of procedure

References

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